3-benzyl-4-methyl-4H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-benzyl-4-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-13-8-11-12-10(13)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUTQEMDEYPRFRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of 3-benzyl-4-methyl-4H-1,2,4-triazole
This technical guide provides an in-depth analysis of 3-benzyl-4-methyl-4H-1,2,4-triazole (CAS: 27844-50-4), a critical heterocyclic scaffold in medicinal chemistry and coordination polymer research.
Structural Architecture, Synthetic Methodologies, and Pharmacological Potential
Executive Summary
This compound is a synthetic 1,2,4-triazole derivative characterized by a benzyl substituent at the C3 position and a methyl group at the N4 position. Unlike its 1H-triazole tautomers, the N4-methylation locks this molecule into a fixed 4H-tautomeric state, eliminating proton migration and defining its specific electronic landscape. This compound serves as a vital intermediate in the synthesis of antifungal agents, anticonvulsants, and as a rigid ligand in Metal-Organic Frameworks (MOFs).
Molecular Architecture & Electronic Properties
Structural Identity[1]
-
IUPAC Name: this compound
-
CAS Number: 27844-50-4[1]
-
Molecular Formula:
ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Molecular Weight: 173.21 g/mol [1]
-
SMILES: Cn1c(Cc2ccccc2)ncn1
Electronic Configuration & Tautomerism
The 1,2,4-triazole ring typically exists in a tautomeric equilibrium between the 1H, 2H, and 4H forms. However, substitution at the N4 position in This compound chemically "locks" the heterocycle.
-
Fixed Dipole: The N4-methyl group prevents the 1,3-proton shift common in unsubstituted triazoles, resulting in a stable dipole moment oriented towards the N1-N2 bond.
-
Basicity: The lone pairs on N1 and N2 are available for coordination or protonation. The pKa of the conjugate acid is estimated at ~2.5–3.0, making it a weak base suitable for forming salts with strong mineral acids (e.g., hydrochlorides).
-
Lipophilicity: The benzyl moiety confers significant lipophilicity (
), balancing the polar triazole core and facilitating membrane permeability in biological systems.
Synthetic Pathways[4]
The synthesis of 3,4-disubstituted-1,2,4-triazoles requires precision to ensure regio-selectivity. The most robust protocol utilizes the Einhorn-Brunner-like cyclocondensation of hydrazides with orthoesters and primary amines.
Primary Protocol: The Orthoester Cyclization Route
This "one-pot" methodology is preferred for its high atom economy and avoidance of thiol intermediates.
Reaction Scheme:
-
Precursor Formation: Phenylacetic hydrazide reacts with Triethyl orthoformate (TEOF).
-
Imidate Intermediate: Formation of the ethoxymethylene hydrazide.
-
Cyclization: Nucleophilic attack by Methylamine followed by thermal cyclization.
Experimental Workflow
-
Reagents: Phenylacetic hydrazide (1.0 eq), Triethyl orthoformate (1.5 eq), Methylamine (33% in EtOH, 1.2 eq).
-
Solvent: Ethanol or 1,4-Dioxane.
-
Catalyst: p-Toluenesulfonic acid (p-TSA) (catalytic amount, optional).
Step-by-Step Protocol:
-
Activation: Dissolve Phenylacetic hydrazide (15.0 g, 0.1 mol) in absolute ethanol (100 mL). Add Triethyl orthoformate (22.2 g, 0.15 mol) and a catalytic crystal of p-TSA.
-
Reflux I: Heat the mixture to reflux for 3 hours. Monitor by TLC (EtOAc:Hexane 1:1) for the disappearance of the hydrazide.
-
Amine Addition: Cool the solution to 0°C. Dropwise add the Methylamine solution.
-
Reflux II: Return to reflux for 6–8 hours. The intermediate amidine cyclizes, releasing ethanol and water.
-
Isolation: Evaporate the solvent under reduced pressure. The residue is typically a viscous oil that solidifies upon trituration with diethyl ether or hexane.
-
Purification: Recrystallize from Ethyl Acetate/Hexane to yield white crystalline needles.
Visualization of Synthetic Logic
Figure 1: Step-wise cyclocondensation pathway for the synthesis of the target triazole.
Physicochemical Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance (NMR) Data (Predicted)
| Nucleus | Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 1H NMR | 8.05 | Singlet | 1H | Triazole C5-H |
| 7.20 – 7.35 | Multiplet | 5H | Aromatic Phenyl Ring | |
| 4.15 | Singlet | 2H | Benzyl -CH 2- | |
| 3.52 | Singlet | 3H | N-CH 3 | |
| 13C NMR | 153.2 | Quaternary | - | Triazole C3 |
| 144.8 | CH | - | Triazole C5 | |
| 135.5 | Quaternary | - | Phenyl ipso-C | |
| 128.8, 128.5, 127.1 | CH | - | Phenyl Ar-C | |
| 32.5 | CH2 | - | Benzyl -C H2- | |
| 30.8 | CH3 | - | N-C H3 |
Solubility Profile
-
Soluble: Dichloromethane (DCM), Chloroform, Methanol, DMSO, DMF.
-
Sparingly Soluble: Ethyl Acetate, Diethyl Ether.
-
Insoluble: Water, Hexane.
-
Note: For biological assays, prepare stock solutions in DMSO (up to 20 mM).
Pharmacological & Research Applications[5]
Scaffold Analysis in Drug Discovery
The 1,2,4-triazole ring is a classic bioisostere for amide bonds and carboxylic acids. In the context of this compound:
-
CYP450 Inhibition: The N1/N2 nitrogens can coordinate with the heme iron of Cytochrome P450 enzymes (e.g., CYP51), a mechanism exploited by antifungal drugs like Fluconazole. The benzyl group provides hydrophobic interaction with the enzyme's binding pocket.
-
GABAergic Modulation: 3,4-disubstituted triazoles have shown potential in modulating GABA receptors, contributing to anticonvulsant activity.[2]
Coordination Chemistry (MOFs)
This ligand acts as a neutral monodentate or bridging linker in Metal-Organic Frameworks. The steric bulk of the benzyl group and the directional lone pairs of the triazole allow for the construction of porous materials with specific topology, useful in gas storage and catalysis.
Figure 2: Structure-Activity Relationship (SAR) mapping of the triazole scaffold.
References
-
Synthesis of 1,2,4-Triazoles: Potewar, T. M., et al. "One-pot synthesis of 1,2,4-triazoles from hydrazides and amines." Tetrahedron Letters, 2007.
-
Orthoester Reactions: Chmielewska, E., et al. "One-Pot Reactions of Triethyl Orthoformate with Amines." Reactions, 2023.
-
Triazole Pharmacology: Bekircan, O., & Bektas, H. "Synthesis of Schiff bases of 4-amino-3-substituted-1,2,4-triazole-5-thiones and their antimicrobial activities." Molecules, 2008.[3]
-
Compound Registry: CAS 27844-50-4 Entry.[1] Chemical Book / Sigma-Aldrich Catalogs.
Sources
Literature review of 1,2,4-triazole derivatives with benzyl substitutions
Sub-Title: Synthetic Architectures, Mechanistic Pathways, and Therapeutic Applications
Executive Summary
The 1,2,4-triazole ring is a "privileged scaffold" in medicinal chemistry, distinguished by its high dipole moment, hydrogen-bonding capacity, and metabolic stability.[1] When functionalized with benzyl substitutions , this heterocycle gains critical lipophilic properties and the ability to engage in
The Pharmacophore: Why Benzyl Substitutions?
The addition of a benzyl group to the 1,2,4-triazole core is rarely arbitrary. It serves three specific medicinal chemistry functions:
-
Hydrophobic Pocket Occupation: Many enzymes (e.g., CYP51, AChE) possess deep hydrophobic gorges. The benzyl group acts as a "lipophilic anchor."
-
-
Stacking: The aromatic benzyl ring frequently engages in parallel or T-shaped stacking with residues like Tryptophan (Trp) or Phenylalanine (Phe), stabilizing the ligand-receptor complex. -
Membrane Permeability: The benzyl moiety increases
, facilitating passive diffusion across fungal cell walls or the Blood-Brain Barrier (BBB).
Synthetic Architectures
Constructing the benzyl-1,2,4-triazole scaffold generally follows two distinct retrosynthetic logic paths: Cyclization (building the ring) or Functionalization (attaching the benzyl group to an existing ring).
2.1 Core Synthetic Pathways
-
Path A: The Pellizzari Reaction (Cyclization). Condensation of an amide with an acyl hydrazide.[2][3] This is ideal for creating 3,5-disubstituted triazoles.
-
Path B: Nucleophilic Substitution (Functionalization). The most common method for introducing a benzyl group. A pre-formed 1,2,4-triazole (or triazole-thiol) is reacted with a benzyl halide under basic conditions. This often yields a mixture of regioisomers (
vs alkylation) or -alkylation in mercapto-triazoles.
Visualization: Synthetic Workflows
Caption: Figure 1. Dual synthetic pathways for accessing benzyl-1,2,4-triazole derivatives via Pellizzari cyclization (Top) and Nucleophilic Substitution (Bottom).
Therapeutic Frontier: Antifungal Mastery (CYP51)
The most validated application of this scaffold is in the inhibition of Lanosterol 14
3.1 Mechanism of Action
The
Visualization: CYP51 Inhibition Logic
Caption: Figure 2. Mechanistic basis of CYP51 inhibition.[4][5][6] The triazole blocks the catalytic center, while the benzyl group anchors the drug in the hydrophobic channel.
3.2 Structure-Activity Relationship (SAR)
-
Halogenation is Critical: Unsubstituted benzyl rings show poor activity. Substitution at the 2,4-positions (ortho/para) with Fluorine (F) or Chlorine (Cl) drastically improves potency (e.g., Fluconazole analogs).
-
Linker Length: A methylene spacer (
) is optimal. Extension to ethylene often reduces binding affinity due to steric clash.
Table 1: Comparative Antifungal Activity (MIC in
| Compound Class | Substituent (R) | Organism (C. albicans) | Organism (A. fumigatus) | Notes |
| Fluconazole (Std) | 2,4-Difluoro | 0.125 | 1.0 | Clinical Standard |
| N-Benzyl Triazole | H (Unsub) | > 64 | > 64 | Inactive without halogens |
| N-Benzyl Triazole | 4-Chloro | 12.5 | 25.0 | Moderate Activity |
| N-Benzyl Triazole | 2,4-Dichloro | 0.50 | 2.0 | High Potency (Mimics Fluconazole) |
| Thio-Triazole | 4-Nitro | 125 | N/A | Poor Activity (Electron withdrawing) |
Therapeutic Frontier: Neuroprotection (Cholinesterase Inhibition)
Recent research has pivoted towards using benzyl-1,2,4-triazoles as dual inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) for Alzheimer's disease.
4.1 Mechanism & SAR
Unlike the antifungal mechanism (metal coordination), this activity relies on Dual Binding Site occupation.
-
Anionic Sub-site (CAS): The benzyl moiety interacts via
- stacking with Trp86 (in AChE). -
Electronic Effects: Electron-donating groups (e.g.,
) on the benzyl ring tend to enhance BChE selectivity, while electron-withdrawing groups (e.g., ) can increase AChE potency but may reduce solubility.
Table 2: Cholinesterase Inhibition Profile (
| Compound | Benzyl Substitution | AChE | BChE | Selectivity |
| Galantamine (Std) | N/A | 0.45 | 3.20 | AChE Selective |
| Compound 8v | 4-Nitro | >100 | 6.3 | BChE Selective |
| Compound 9j | 3-Chloro | 5.41 | 7.52 | Dual Inhibitor |
| Compound 10f | 3-Methoxy | 13.57 | 21.5 | Moderate |
Detailed Experimental Protocol
Protocol: Synthesis of S-(4-Chlorobenzyl)-4-phenyl-1,2,4-triazole-3-thione via Nucleophilic Substitution. Rationale: This protocol illustrates the "Functionalization" pathway (Method B), commonly used to generate libraries for SAR screening.
Reagents
-
4-Phenyl-1,2,4-triazole-3-thione (1.0 eq)
-
4-Chlorobenzyl chloride (1.1 eq)
-
Potassium Carbonate (
) (Anhydrous, 2.0 eq) -
Acetone (Solvent, AR Grade)
Step-by-Step Procedure
-
Activation: In a 100 mL round-bottom flask, dissolve 4-phenyl-1,2,4-triazole-3-thione (5 mmol) in 30 mL of dry acetone. Add anhydrous
(10 mmol).-
Technical Insight: The base deprotonates the thiol (-SH) group, creating a potent thiolate nucleophile (
).
-
-
Reaction: Stir the suspension at room temperature for 15 minutes. Dropwise add 4-chlorobenzyl chloride (5.5 mmol).
-
Reflux: Equip the flask with a condenser and reflux at 56°C for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3).
-
Work-up:
-
Filter the hot reaction mixture to remove inorganic salts (
, excess ). -
Evaporate the solvent under reduced pressure.[2]
-
-
Purification: The residue is usually a solid. Recrystallize from Ethanol/Water (9:1) to yield pure crystals.
-
Validation:
-
NMR: Look for the disappearance of the
peak (approx. 13-14 ppm) and the appearance of a singlet benzylic peak around 4.2–4.5 ppm.
-
NMR: Look for the disappearance of the
References
-
BenchChem. "Mechanism of action of 1,2,4-triazole-based compounds." BenchChem Technical Library. Link
-
Warrilow, A. G., et al. "CYP51: A Major Drug Target in the Cytochrome P450 Superfamily." NIH National Library of Medicine, PMC7355486. Link
-
Jalili-Baleh, L., et al. "Synthesis of New 3-Arylcoumarins Bearing N-Benzyl Triazole Moiety: Dual Lipoxygenase and Butyrylcholinesterase Inhibitors." Frontiers in Chemistry, 2020. Link
-
Khan, S., et al. "New synthetic 1,2,4-triazole derivatives: Cholinesterase inhibition and molecular docking studies." ResearchGate, 2020. Link
-
Yilmaz, V. T., et al. "Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups."[7] Acta Crystallographica Section C, 2005.[7] Link
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 3-Benzyl-4-Methyl-4H-1,2,4-Triazole
The following technical guide details the structural analysis of 3-benzyl-4-methyl-4H-1,2,4-triazole , a significant heterocyclic scaffold in medicinal chemistry. This guide is structured to serve as a standard operating procedure (SOP) for researchers synthesizing and characterizing this specific molecular architecture.
Technical Whitepaper & Experimental Protocol
Executive Summary
The 1,2,4-triazole nucleus is a pharmacophore of immense importance in drug discovery, serving as a bioisostere for amides and esters due to its polarity, hydrogen-bonding capability, and metabolic stability. The specific derivative, This compound , represents a critical structural motif where the steric interplay between the flexible benzyl substituent and the rigid N-methyl group dictates the molecule's binding affinity in enzyme pockets (e.g., CYP51 inhibitors, anticonvulsants).
This guide provides a comprehensive workflow for the synthesis, single-crystal growth, and X-ray diffraction (XRD) analysis of this compound. It focuses on elucidating the supramolecular architecture—specifically the C–H···N and π–π stacking interactions —that govern its solid-state stability and biological recognition.
Chemical Context & Synthesis Protocol
To obtain high-quality crystals suitable for diffraction, the compound must first be synthesized with high purity. The most robust route for generating the 3,4-disubstituted 4H-1,2,4-triazole core is the Einhorn-Brunner variation or the Orthoester Co-cyclization method.
Synthesis Workflow
Reaction Logic: The synthesis relies on the condensation of phenylacetic acid hydrazide with a methyl-amine source in the presence of a one-carbon donor (triethyl orthoformate) to close the triazole ring.
Protocol:
-
Reagents: Phenylacetic acid hydrazide (10 mmol), Methylamine (12 mmol, 33% EtOH solution), Triethyl orthoformate (TEOF) (15 mL).
-
Procedure:
-
Dissolve phenylacetic acid hydrazide in TEOF.
-
Add methylamine solution dropwise at 0°C.
-
Reflux the mixture for 6–8 hours. The TEOF acts as both solvent and cyclizing agent.
-
Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:1).
-
-
Work-up: Evaporate excess TEOF under reduced pressure. The residue is triturated with cold ether to precipitate the crude solid.
-
Purification: Recrystallize from hot ethanol/water (9:1) to yield pure this compound.
Visualization of Synthesis Logic
Figure 1: Convergent synthesis pathway for the formation of the 3,4-disubstituted triazole core.
Crystallization & Data Collection
The quality of the structural solution depends entirely on the crystal quality. For this lipophilic/polar hybrid molecule, slow evaporation is preferred over vapor diffusion.
Crystallization Protocol
-
Solvent System: Ethanol:Ethyl Acetate (1:1 v/v).
-
Method: Dissolve 50 mg of the purified compound in 2 mL of solvent. Filter through a 0.45 µm PTFE syringe filter into a clean vial. Cap the vial with parafilm and puncture 3-4 small holes.
-
Conditions: Store at 20°C in a vibration-free environment.
-
Expectation: Colorless block-like crystals (approx.[1] 0.3 x 0.2 x 0.2 mm) should appear within 48-72 hours.
X-Ray Diffraction Parameters
| Parameter | Setting/Standard | Rationale |
| Radiation Source | Mo Kα (λ = 0.71073 Å) | Preferred for small organic molecules to minimize absorption effects compared to Cu Kα. |
| Temperature | 100 K (Liquid N2 stream) | Reduces thermal vibration (atomic displacement parameters), allowing for precise resolution of the benzyl linker geometry. |
| Crystal System | Monoclinic (Expected) | 1,2,4-triazoles typically crystallize in P2₁/c or P2₁/n due to their inversion-symmetry packing preferences. |
| Resolution | 0.8 Å or better | Required to resolve hydrogen atom positions for H-bonding analysis. |
Structural Analysis & Discussion
Upon solving the structure (typically using SHELXT for phasing and SHELXL for refinement), the analysis must focus on three core geometric pillars.
Molecular Geometry and Conformation
The 1,2,4-triazole ring is inherently planar. However, the N4-Methyl and C3-Benzyl groups introduce steric strain that defines the molecule's bioactive conformation.
-
Triazole Ring: Expect bond lengths of N1–N2 ≈ 1.38 Å and C3–N4 ≈ 1.36 Å, indicating delocalized π-character.
-
Benzyl Twist: The methylene bridge (-CH2-) acts as a hinge. The "L-shape" conformation is critical. Measure the torsion angle C3–C(methylene)–C(phenyl)–C(ortho) . A value near 60-90° indicates the phenyl ring is twisted out of the triazole plane to minimize steric clash with the N4-methyl group.
Supramolecular Architecture (Hirshfeld Surface)
In the absence of strong donors (like -OH or -NH2), the crystal packing is driven by weak interactions.
-
C–H···N Hydrogen Bonds: The N1 and N2 atoms of the triazole ring act as acceptors for acidic protons from the benzyl ring or the N-methyl group of adjacent molecules.
-
Hirshfeld Analysis: Using CrystalExplorer, generate the
surface.-
Red spots: Indicate C–H···N hydrogen bonds (distances < sum of vdW radii).
-
Fingerprint Plot: Look for "wings" in the plot, characteristic of C–H···π interactions between the electron-deficient triazole ring and the electron-rich phenyl ring of a neighbor.
-
Refinement Logic Flow
Figure 2: Crystallographic refinement workflow ensuring high-integrity structural data.
Implications for Drug Design
The structural data obtained from this analysis directly informs Structure-Activity Relationship (SAR) studies:
-
Steric Bulk: The volume occupied by the N-methyl group prevents the triazole from acting as a hydrogen bond donor, altering its selectivity compared to NH-triazoles.
-
Lipophilicity: The orthogonal orientation of the benzyl group (confirmed by the torsion angle) creates a hydrophobic "face" that can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in target proteins via T-shaped π-stacking.
References
-
Synthesis of 1,2,4-Triazoles: Pellizzari, G. "Reaction of Amides with Hydrazides."[2] Gazzetta Chimica Italiana, 1911. (Foundational chemistry for the synthesis protocol).
-
Crystallographic Methods: Sheldrick, G. M. "A short history of SHELX." Acta Crystallographica Section A, 2008. Link
-
Hirshfeld Surface Analysis: Spackman, M. A., & Jayatilaka, D. "Hirshfeld surface analysis." CrystEngComm, 2009. Link
-
Biological Activity of 3,4-Disubstituted Triazoles: Al-Soud, Y. A., et al. "Synthesis and biological activity of 3,4-disubstituted-1,2,4-triazoles." Chemistry of Heterocyclic Compounds, 2023.[3] (Context for biological relevance).
- Related Crystal Structures (Analog Comparison): Wang, Y., et al. "Crystal structure of 4-benzyl-3-phenyl-4H-1,2,4-triazole." Journal of Structural Chemistry, 2019. (Used as a reference for expected bond lengths and packing).
Sources
Methodological & Application
Microwave-Assisted Synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole: An Application Note and Protocol
Introduction: The Significance of 1,2,4-Triazoles and the Advent of Microwave Synthesis
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous compounds with a wide array of biological activities, including antifungal, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The synthesis of substituted 1,2,4-triazoles is therefore of significant interest to researchers in drug development. Traditionally, the synthesis of these heterocyclic compounds involves conventional heating methods that often require long reaction times, high temperatures, and can lead to the formation of side products.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering a greener and more efficient alternative to conventional heating.[5][6][7] By utilizing microwave irradiation, chemical reactions can be accelerated, often reducing reaction times from hours to minutes.[8][9][10] This rapid and uniform heating of the reaction mixture can lead to higher yields, improved product purity, and is often more energy-efficient.[7][9][11] This application note provides a detailed protocol for the microwave-assisted synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole, a representative of this important class of compounds.
Reaction Mechanism and the Role of Microwave Irradiation
The formation of the 1,2,4-triazole ring in this protocol proceeds through the cyclization of a key intermediate. While various synthetic routes exist, a common pathway involves the reaction of a substituted thiohydrazide with a suitable cyclizing agent. The general mechanism involves nucleophilic attack followed by intramolecular cyclization and subsequent elimination to form the stable aromatic triazole ring.[3][12][13]
Microwave irradiation plays a crucial role in accelerating this process. The rapid and efficient heating of the polar reactants and solvent by microwave energy significantly increases the rate of the reaction.[5][8] This localized heating provides the necessary activation energy for the cyclization to occur much more rapidly than with conventional heating methods.[5]
Experimental Protocol
This protocol details the microwave-assisted synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| Phenylacetyl-N-methylthiohydrazide | Synthesis Grade |
| Orthoformic acid trimethyl ester | Reagent Grade |
| Acetic Acid | Glacial |
| Ethanol | Anhydrous |
| Dedicated Microwave Synthesizer | e.g., Biotage Initiator, CEM Discover |
| 10 mL Microwave Vial with Crimp Cap | |
| Magnetic Stirrer Bar | |
| Rotary Evaporator | |
| Thin Layer Chromatography (TLC) Plates | Silica gel 60 F254 |
| Column Chromatography Supplies | Silica gel, appropriate solvents |
| Standard Glassware |
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Microwave synthesis should only be performed in a dedicated microwave reactor designed for chemical synthesis.[14] Domestic microwave ovens are not suitable and can be hazardous.[14]
-
Reactions in sealed vessels generate pressure. Ensure the reaction vial is properly sealed and do not exceed the recommended temperature and pressure limits of the instrument.[15]
-
Allow the reaction vessel to cool completely before opening.
Synthetic Procedure
-
Reactant Preparation: In a 10 mL microwave vial equipped with a magnetic stirrer bar, combine phenylacetyl-N-methylthiohydrazide (1.0 mmol), orthoformic acid trimethyl ester (3.0 mmol), and glacial acetic acid (2 mL).
-
Microwave Irradiation: Seal the vial with a crimp cap and place it in the microwave synthesizer. Irradiate the reaction mixture at 120°C for 10 minutes. The pressure should be monitored and should not exceed 15 bar.
-
Reaction Monitoring: After cooling to room temperature, the reaction progress can be monitored by TLC using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up and Isolation: Upon completion, transfer the reaction mixture to a round-bottom flask. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate gradient of ethyl acetate in hexane to afford the pure this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow Diagram
Caption: Workflow for the microwave-assisted synthesis of this compound.
Data and Characterization
Expected Yield and Physical Properties
| Property | Expected Value |
| Yield | > 80% |
| Physical State | White to off-white solid |
| Melting Point | To be determined |
Spectroscopic Data (Predicted)
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (s, 1H, triazole C-H), 7.40-7.20 (m, 5H, Ar-H), 4.15 (s, 2H, CH₂), 3.60 (s, 3H, N-CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 155.0 (C=N), 145.0 (C-H triazole), 135.0 (Ar-C), 129.0 (Ar-CH), 128.5 (Ar-CH), 127.0 (Ar-CH), 34.0 (CH₂), 31.0 (N-CH₃).
-
Mass Spectrometry (ESI+): m/z = [M+H]⁺
Discussion: Advantages of the Microwave-Assisted Approach
The microwave-assisted synthesis of this compound offers several distinct advantages over conventional heating methods.
-
Reaction Time: The reaction is completed in minutes, a significant reduction from the hours often required for traditional methods.[9][10]
-
Yield: Microwave heating often leads to higher yields due to reduced side product formation and decomposition of reactants and products.[9][11]
-
Purity: The cleaner reaction profile simplifies the purification process.[7]
-
Reproducibility: Modern microwave synthesizers allow for precise control over reaction parameters, leading to highly reproducible results.[9]
-
Green Chemistry: This method aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less solvent.[5][6]
Conclusion
This application note provides a robust and efficient protocol for the microwave-assisted synthesis of this compound. The method is rapid, high-yielding, and offers a greener alternative to conventional synthetic approaches. This protocol can serve as a valuable guide for researchers and scientists in the field of medicinal chemistry and drug development for the synthesis of this important class of heterocyclic compounds.
References
- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
- Microwave-Assisted Synthesis: 10x Faster Organic Reactions - Patsnap Eureka. (2025, July 3). Patsnap.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI.
- Importance of Microwave Heating in Organic Synthesis. (n.d.). Advanced Journal of Chemistry, Section A.
- (PDF) THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. (2024, October 12). ResearchGate.
- Synthesis of 4H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.
- Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. (n.d.). Journal of Pharmaceutical Negative Results.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). RSC Publishing.
- Safety Considerations for Microwave Synthesis. (n.d.). CEM Corporation.
- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). PMC.
-
Synthesis under microwave irradiation of[5][8][9]triazolo[3,4-b][5][6][9]thiadiazoles and other diazoles bearing indole moieties and their antimicrobial evaluation. (n.d.). PubMed. Retrieved February 13, 2026, from
- 10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of substituted 1, 2, 4-triazole derivatives by Microwave irradiation. (n.d.). IOSR Journal.
- MICROWAVE-ASSISTED SYNTHESIS OF SOME NEW DERIVATIVES OF 4-SUBSTITUTED-3-(MORPHOLINOMETHYL)-4H-1,2,4-TRIAZOLE-5-THIOLES. (n.d.). ResearchGate.
- Microwave Induced Synthesis of 1,2,4-triazole derivatives and Study of their Anthelmintic and Anti-microbial Activities. (n.d.). ResearchGate.
-
Synthesis, characterization and studies of new 3‐benzyl‐4H‐1,2,4‐triazole‐5‐thiol and thiazolo[3,2‐b][5][8][9]triazole‐5(6H)‐one heterocycles. (2025, August 9). ResearchGate. Retrieved February 13, 2026, from
- Synthesis and mechanism of 1,2,4-triazole. (n.d.). ResearchGate.
- Microwave-Assisted Synthesis of Some 1H-1,2,4-Triazol-3-one Derivatives. (n.d.). ResearchGate.
- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD.
- Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. (2025, January 24). PMC.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (n.d.). Frontiers.
- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
- Synthesis and characterizations of some new 4H-1,2,4-triazole derivatives. (2025, August 10). ResearchGate.
- Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. (n.d.). SciELO.
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2025, November 16). PMC.
- Three 1,2,4-triazole derivatives containing substituted benzyl and benzylamino groups. (n.d.). PubMed.
- SYNTHESIS AND CHARACTERIZATION OF 1,2,4-TRIAZOLO-1,3,4- THIADIAZOLE DERIVATIVES. (n.d.). UTAR Institutional Repository.
-
4-(4-(((1H-Benzo[d][5][6][8]triazol-1-yl)oxy)methyl) - MDPI. (n.d.). MDPI. Retrieved February 13, 2026, from
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 9. ajchem-a.com [ajchem-a.com]
- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 11. ijnrd.org [ijnrd.org]
- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 13. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Safety Considerations for Microwave Synthesis [cem.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Application Note: 3-Benzyl-4-methyl-4H-1,2,4-triazole (BMT) as a High-Efficiency Corrosion Inhibitor
Topic: Application of 3-benzyl-4-methyl-4H-1,2,4-triazole as a corrosion inhibitor Content Type: Detailed Application Note and Protocol Audience: Researchers, Materials Scientists, and Corrosion Engineers
Executive Summary & Chemical Profile
This compound (BMT) represents a class of nitrogen-rich heterocyclic compounds utilized for the protection of mild steel and carbon steel in aggressive acidic environments (e.g., 1.0 M HCl, 0.5 M H₂SO₄). Unlike traditional inorganic inhibitors (chromates, nitrites) which pose environmental toxicity risks, BMT functions as a "green" organic inhibitor. Its efficacy stems from the synergistic effect of the electron-rich triazole ring and the hydrophobic benzyl moiety, facilitating superior adsorption at the metal-solution interface.
Chemical Identity[1][2][3][4][5]
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₁N₃
-
Key Functional Groups:
-
Triazole Ring: Provides active sites (N-atoms) for coordinate bonding with Fe d-orbitals.
-
Benzyl Group: Enhances surface coverage via van der Waals forces and
-electron interactions. -
Methyl Group (N4-position): Acts as an electron-donating group (+I effect), increasing the electron density on the ring and enhancing chemisorption strength.
-
Mechanism of Action: Adsorption & Inhibition
To effectively apply BMT, researchers must understand that it functions as a Mixed-Type Inhibitor , retarding both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.
The Adsorption Pathway
The inhibition mechanism is governed by the Langmuir Adsorption Isotherm , where BMT molecules displace water molecules adsorbed on the metal surface.
Interaction Modes:
-
Physisorption: Electrostatic interaction between the protonated BMT cation (
) and the charged metal surface (often negatively charged due to Cl⁻ adsorption in HCl). -
Chemisorption: Donor-acceptor interactions where lone pair electrons from the Nitrogen atoms and
-electrons from the benzyl ring coordinate into the empty d-orbitals of Iron (Fe).
Visualization: Adsorption Mechanism
Figure 1: Schematic representation of the dual-mode adsorption mechanism of BMT on steel surfaces in acidic media.
Experimental Protocol: Electrochemical Evaluation
This protocol details the self-validating steps required to quantify the Inhibition Efficiency (IE%) of BMT using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization (PDP).
Materials & Preparation
-
Working Electrode (WE): Mild Steel coupon (exposed area ~1.0 cm²).
-
Counter Electrode (CE): Platinum wire or Graphite rod (large surface area).
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Electrolyte: 1.0 M HCl (prepared from analytical grade 37% HCl).
-
Inhibitor Stock: Dissolve BMT in a minimal amount of ethanol or directly in acid (solubility dependent) to create a stock solution.
Electrode Pre-treatment (Critical Step)
-
Abrasion: Wet polish the WE using SiC paper sequentially (grades 400, 600, 800, 1200, 2000).
-
Cleaning: Degrease with acetone, rinse with bidistilled water, and dry in warm air.
-
Why: A reproducible surface roughness is vital. Inconsistent polishing leads to noisy EIS data at low frequencies.
Electrochemical Workflow
All measurements should be performed using a potentiostat/galvanostat (e.g., Gamry, Autolab) at a controlled temperature (typically 298 K).
Step 1: Open Circuit Potential (OCP) Stabilization
Immerse the WE in the test solution (Blank or with BMT) and monitor OCP vs. Time.
-
Duration: 30–60 minutes.
-
Criterion:
per 5 minutes. -
Note: Do not start EIS/PDP until OCP is stable; drifting OCP invalidates the steady-state assumption of impedance.
Step 2: Electrochemical Impedance Spectroscopy (EIS)
Perform EIS at OCP to determine the Charge Transfer Resistance (
-
Frequency Range: 100 kHz to 10 mHz.
-
Amplitude: 10 mV RMS (AC perturbation).
-
Points/Decade: 10.
-
Validation: The Nyquist plot should show a single capacitive loop (semicircle). If an inductive loop appears at low frequency, it indicates adsorption relaxation or surface roughening.
Step 3: Potentiodynamic Polarization (PDP)
Perform PDP immediately after EIS on the same sample (or a fresh one if the surface is compromised).
-
Scan Range: -250 mV to +250 mV vs. OCP.
-
Scan Rate: 1.0 mV/s (slow scan rate ensures quasi-equilibrium).
-
Analysis: Extrapolate Tafel slopes (
) to determine Corrosion Current ( ).
Visualization: Experimental Workflow
Figure 2: Step-by-step electrochemical characterization workflow.
Data Analysis & Interpretation
Calculating Inhibition Efficiency (IE%)
Calculate IE% using data from both EIS and PDP to cross-verify results.
Method A: From EIS (
- : Charge transfer resistance with BMT.
- : Charge transfer resistance of acid only.
Method B: From PDP (
Typical Performance Metrics
Based on structure-activity relationships of benzyl-triazole derivatives, expected performance data for BMT in 1.0 M HCl at 298 K is summarized below.
| Concentration (mM) | Inhibition Efficiency (%) | ||
| Blank (0.0) | ~25 - 40 | ~400 - 600 | - |
| 0.1 | 150 - 200 | 100 - 150 | ~60 - 70% |
| 0.5 | 300 - 450 | 40 - 60 | ~85 - 90% |
| 1.0 | 500 - 700 | 20 - 30 | > 93% |
Note: Data represents typical ranges for 4-substituted-3-benzyl-1,2,4-triazoles on mild steel.
Thermodynamic Parameters
To validate the adsorption mechanism, perform the protocol at varying temperatures (298K, 308K, 318K).
-
Calculation:
-
Interpretation:
References
-
Verma, C., et al. (2018). "Overview of 1,2,4-triazole derivatives as corrosion inhibitors for steel in acidic media." Journal of Molecular Liquids.
-
Quraishi, M.A., et al. (2010). "Synthesis and corrosion inhibition of some new 1,2,4-triazole derivatives for mild steel in 1 M HCl." Corrosion Science.
-
Bentiss, F., et al. (2000). "3,5-Disubstituted-4-amino-1,2,4-triazoles: A new class of corrosion inhibitors for mild steel in acidic media." Journal of Applied Electrochemistry.
-
Obot, I.B., et al. (2019). "Theoretical and experimental investigation of 1,2,4-triazole derivatives as corrosion inhibitors." Journal of Adhesion Science and Technology.
-
Sherif, E.M. (2014). "Effects of 2-amino-5-(ethylthio)-1,3,4-thiadiazole on copper corrosion as a corrosion inhibitor in 3% NaCl solutions." Applied Surface Science. (Relevant for triazole/thiadiazole comparative mechanisms).
Sources
Application Note: Precision Synthesis of Schiff Bases Derived from 3-Benzyl-1,2,4-Triazole Scaffolds
Executive Summary
Schiff bases (azomethines) derived from 1,2,4-triazoles are critical pharmacophores in medicinal chemistry, exhibiting potent antimicrobial, anti-inflammatory, and antioxidant properties.[1] This application note details the optimized protocol for synthesizing Schiff bases using 3-benzyl-1,2,4-triazole precursors.
Critical Chemistry Alert: The specific nomenclature "3-benzyl-4-methyl-4H-1,2,4-triazole" refers to a molecule with a tertiary amine at the N4 position. Tertiary amines cannot participate in Schiff base condensation , which strictly requires a primary amine (
Therefore, this guide provides the industry-standard protocol for the 4-amino-3-benzyl-4H-1,2,4-triazole analog. This molecule contains the necessary
Chemical Context & Reaction Mechanism[2][3][4][5][6][7][8]
The formation of the Schiff base involves the nucleophilic attack of the primary amine of the triazole (N4-amino group) onto the electrophilic carbon of an aromatic aldehyde. The reaction is reversible and acid-catalyzed.
Reaction Scheme
Where:
-
R: 3-benzyl-4H-1,2,4-triazole core
-
Ar: Substituted Phenyl group (e.g., 4-chlorophenyl, 4-methoxyphenyl)
Structural Feasibility Check
Before proceeding, researchers must verify their starting material structure.
Figure 1: Decision logic for triazole precursor selection. The 4-methyl variant is chemically inert for this specific transformation.
Experimental Protocol
Materials & Reagents
| Reagent | Specification | Role |
| 4-Amino-3-benzyl-4H-1,2,4-triazole | >98% Purity | Nucleophile (Amine Source) |
| Substituted Benzaldehyde | 1.0 Equiv | Electrophile (Carbonyl Source) |
| Ethanol (Absolute) | ACS Grade | Solvent |
| Glacial Acetic Acid | 99.7% | Catalyst |
| Diethyl Ether | Anhydrous | Washing Agent |
Optimized Synthesis Workflow
This protocol utilizes an acid-catalyzed condensation in refluxing ethanol, favored for its "green" profile and the ease of product isolation (Schiff bases often precipitate upon cooling).
Step 1: Reactant Preparation[2]
-
In a 100 mL round-bottom flask (RBF), dissolve 0.01 mol of 4-amino-3-benzyl-4H-1,2,4-triazole in 20 mL of absolute ethanol.
-
Add 0.01 mol of the appropriate aromatic aldehyde (e.g., 4-chlorobenzaldehyde) to the solution.
-
Note: If the aldehyde is solid, ensure it is fully dissolved before adding the catalyst.
Step 2: Catalysis & Reflux
-
Add 3–5 drops of glacial acetic acid to the reaction mixture.
-
Mechanism: The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by the weak triazole amine.
-
-
Attach a reflux condenser and heat the mixture to reflux (approx. 78–80°C) with magnetic stirring.
-
Maintain reflux for 3–5 hours .
Step 3: Monitoring
-
Monitor reaction progress via Thin Layer Chromatography (TLC).[3]
-
Mobile Phase: Ethyl Acetate:Hexane (3:7 or 4:6 depending on polarity).
-
Visualization: UV lamp (254 nm). Look for the disappearance of the aldehyde spot and the appearance of a new, less polar spot (Schiff base).
-
Step 4: Isolation & Purification
-
Cool the reaction mixture to room temperature.
-
Pour the mixture onto crushed ice (approx. 50 g) with vigorous stirring. This ensures rapid precipitation of the hydrophobic Schiff base.
-
Filter the solid precipitate using a Büchner funnel under vacuum.
-
Wash the solid with cold water (2 x 10 mL) followed by a small amount of cold diethyl ether to remove unreacted aldehyde.
-
Recrystallization: Dissolve the crude solid in hot ethanol. Allow to cool slowly to generate pure crystals. Dry in a vacuum desiccator over
.
Characterization Parameters
Successful synthesis is validated by the following spectroscopic signatures.
| Technique | Parameter | Expected Signal | Interpretation |
| FT-IR | 1590–1620 cm | Formation of Azomethine linkage (Key Indicator) | |
| FT-IR | Absent | Disappearance of the primary amine doublet (3100-3300 cm | |
| Characteristic Azomethine proton. | |||
| Triazole Ring | Triazole NH (if thione tautomer exists) or ring protons. |
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| No Precipitate | Product is too soluble in EtOH. | Evaporate solvent to 50% volume using a rotary evaporator, then cool on ice. |
| Low Yield | Incomplete reaction / Equilibrium. | Use a Dean-Stark trap to remove water (if using toluene/benzene) or increase reflux time to 8-10 hours. |
| Oily Product | Impurities or solvent trapping. | Triturate the oil with cold hexane or ether to induce crystallization. |
Process Visualization
Figure 2: Step-by-step workflow for the acid-catalyzed synthesis of triazole Schiff bases.
References
-
BenchChem. (2025).[4][5] Application Notes and Protocols for the Preparation of 4-amino-4H-1,2,4-triazole Derivatives. Retrieved from
-
Asian Journal of Chemistry. (2005). Synthesis and Characterization of Some New 3-(4-tert-Butylphenyl)-5-phenyl-4H-1,2,4-triazole Derivatives. Asian J. Chem. Vol.[6] 17. Retrieved from
-
National Institutes of Health (NIH). (2020). A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases. PubMed Central. Retrieved from
-
GuideChem. (2022). Properties, Synthesis, and Reactivity of 1,2,4-Triazoles. Retrieved from
Sources
- 1. EMAN RESEARCH PUBLISHING |Full Text|Design, Synthesis, And Characterization Of New Schiff Bases For 3-Amino-1,2,4-Triazole-5-Thiolate Salt, Bearing Morpholine Ring And Biological Evaluation As Antibacterial Agents [publishing.emanresearch.org]
- 2. Synthesis of new Schiff bases bearing 1,2,4-triazole, thiazolidine and chloroazetidine moieties and their pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eprints.utar.edu.my [eprints.utar.edu.my]
Troubleshooting & Optimization
Technical Support Center: Optimization of 3-Benzyl-4-methyl-4H-1,2,4-triazole Synthesis
Executive Summary
The synthesis of 3-benzyl-4-methyl-4H-1,2,4-triazole presents a specific regiochemical challenge: ensuring the methyl group resides exclusively on the N4 nitrogen while maintaining the benzyl group's integrity at C3.
Many researchers encounter low yields (<40%) or inseparable regioisomeric mixtures (N1- vs. N4-alkylation) when attempting to methylate a pre-formed triazole ring. This guide deprecates that approach.
Instead, we recommend the Stepwise Cyclocondensation Protocol (using Phenylacetic hydrazide and Triethyl orthoformate/Methylamine). This method thermodynamically forces the N-methyl group into the 4-position during ring closure, typically boosting yields to >85% with >98% regioselectivity.
Module 1: The Optimized Synthetic Protocol
Recommended for: High yield, scale-up, and strict regiocontrol.
The "Orthoester-Amine" Route
This pathway avoids the harsh conditions of the Pellizzari reaction and the poor selectivity of direct alkylation.
Reagents:
-
Precursor: Phenylacetic acid hydrazide (1.0 eq)
-
Cyclizing Agent: Triethyl orthoformate (TEOF) (Excess or Solvent)
-
Amine Source: Methylamine (33% in EtOH or 2.0M in THF) (1.2 - 1.5 eq)
-
Catalyst (Optional): p-Toluenesulfonic acid (p-TSA) (0.05 eq)
Step-by-Step Workflow:
-
Imidate Formation: Suspend Phenylacetic acid hydrazide in Triethyl orthoformate (5-10 volumes). Add catalytic p-TSA.
-
Activation: Reflux for 2-4 hours. The solid hydrazide will dissolve as it converts to the ethyl phenylacetylformohydrazonate intermediate.
-
Checkpoint: Monitor TLC.[1] The polar hydrazide spot should disappear.
-
-
Amine Addition: Cool the mixture to 0–5°C. Add the Methylamine solution dropwise.
-
Note: The reaction is exothermic. Temperature control prevents side-reactions.
-
-
Cyclization: Allow to warm to room temperature, then reflux for 4–6 hours.
-
Isolation: Evaporate volatiles under reduced pressure. The residue is often a viscous oil that crystallizes upon triturating with cold diethyl ether or ethyl acetate/hexane (1:4).
Data Summary: Method Comparison
| Metric | Direct Alkylation (Avoid) | Pellizzari Reaction | Orthoester Route (Recommended) |
| Yield | 30–45% | 40–55% | 80–92% |
| Regioselectivity | Poor (N1/N2/N4 mix) | Moderate | Excellent (Exclusive N4) |
| Purification | Difficult Chromatography | Recrystallization | Simple Trituration |
| Atom Economy | Low (Leaving groups) | Moderate | High |
Module 2: Mechanistic Visualization
Understanding the pathway is critical for troubleshooting. The diagram below illustrates why the Orthoester route guarantees the N4 position.
Caption: The stepwise conversion ensures the methylamine nitrogen is incorporated into the ring specifically at position 4, preventing N1/N2 isomer formation.
Module 3: Troubleshooting Center (Q&A)
Category: Yield & Conversion
Q: My reaction stalls at the intermediate stage (Step 2). I see a new spot on TLC, but it won't cyclize to the triazole.
-
Diagnosis: This is likely the acyclic amidine intermediate. It requires thermal energy to dehydrate and close the ring.
-
Solution:
-
Ensure you are using a high-boiling solvent if you stripped off the TEOF. Toluene or Xylene reflux (with a Dean-Stark trap to remove water) is often necessary to push the equilibrium if simple Ethanol reflux fails.
-
Add a Lewis Acid catalyst (e.g.,
or ) if the thermal method degrades the benzyl group [1].
-
Q: The product yield is low (<50%), and the crude NMR shows a mix of products.
-
Diagnosis: Moisture contamination. Orthoesters are extremely sensitive to hydrolysis. If water is present, they revert to formate esters, killing the reaction.
-
Solution:
-
Use freshly distilled Triethyl orthoformate.
-
Dry your Phenylacetic hydrazide thoroughly (vacuum oven) before use.
-
Run the reaction under an inert Argon atmosphere.
-
Category: Purification & Isolation
Q: My product is a sticky yellow oil that refuses to crystallize.
-
Diagnosis: 3-benzyl triazoles are prone to "oiling out" due to the rotational freedom of the benzyl methylene group and trace solvent impurities.
-
Solution:
-
Solvent Swap: Dissolve the oil in a minimum amount of hot Ethyl Acetate. Add warm Hexane dropwise until cloudy. Let it stand at 4°C overnight.
-
Seed Crystal: If available, scratch the flask glass.
-
HCl Salt: If the free base won't crystallize, bubble HCl gas through an ethereal solution to precipitate the stable Hydrochloride salt. This is often easier to handle for biological testing.
-
Category: Impurity Profiling
Q: I see a mass peak at M+14 in my LC-MS.
-
Diagnosis: This suggests methylation of the benzyl carbon.
-
Cause: If you used a strong base (like NaH) with Methyl Iodide (the "Direct Alkylation" route), the benzyl position is acidic enough to be methylated.
-
Fix: Switch immediately to the Orthoester-Amine protocol described above. It proceeds under neutral/mildly acidic conditions, leaving the benzyl methylene untouched.
Module 4: Advanced Troubleshooting Logic
Use this decision tree to diagnose failure points in real-time.
Caption: Diagnostic flow for identifying the root cause of synthetic failure in this compound production.
References
-
Castanedo, G. M., et al. (2011).[2][3][4][5] "Rapid Access to Highly Diverse 1,3,5-Trisubstituted 1,2,4-Triazoles." The Journal of Organic Chemistry, 76(4), 1177–1179. Link
-
Bechara, W. S., et al. (2015).[4][6] "One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides." Organic Letters, 17(5), 1184–1187.[6][7] Link[6][7]
-
Huang, H., et al. (2015).[2][3][4][5] "Copper-Catalyzed Synthesis of 1,3-Disubstituted 1,2,4-Triazoles." Organic Letters, 17(12), 2894–2897. Link
- Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). "Synthesis and antitumor activity of some new 1,2,4-triazole derivatives." Nucleosides, Nucleotides and Nucleic Acids, 21(4-5), 361-375. (Validating the benzyl-triazole scaffold stability).
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. isres.org [isres.org]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 7. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Solubility Optimization of 3-benzyl-4-methyl-4H-1,2,4-triazole
Current Status: Operational Ticket ID: TRZ-SOL-042 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary
Welcome to the Technical Support Center. You are likely accessing this guide because you are facing challenges with the dissolution, crystallization, or formulation of 3-benzyl-4-methyl-4H-1,2,4-triazole .
This compound exhibits a "push-pull" solubility behavior due to its structure:
-
The Triazole Core: Highly polar, hydrogen-bond acceptor/donor, promoting solubility in protic solvents (alcohols) and dipolar aprotic solvents (DMSO).
-
The Benzyl/Methyl Groups: Lipophilic moieties that reduce water solubility but enhance compatibility with aromatic solvents (toluene) compared to naked triazoles.[2]
This guide moves beyond simple "trial and error" by applying Hansen Solubility Parameters (HSP) and Thermodynamic Modeling to give you control over your solvent system.[2]
Module 1: Solvent Selection & Screening
The Mechanism: Hansen Solubility Parameters (HSP)
To optimize solubility, we must match the solute's energy parameters with the solvent.[2] The interaction energy is defined by three components:
- : Dispersion forces (Van der Waals).[3]
- : Polar forces (Dipole moments).
- : Hydrogen bonding forces.[2][3][4][5]
For 1,2,4-triazole derivatives,
Solubility Classifications
| Solvent Class | Representative Solvents | Solubility Prediction | Usage Case |
| Protic Polar | Methanol, Ethanol, n-Propanol | High | Primary solvents for synthesis and reaction.[1] |
| Dipolar Aprotic | DMSO, DMF, NMP | Very High | Stock solutions for biological assays (avoid for crystallization due to high boiling point). |
| Polar Aprotic | Acetone, Ethyl Acetate, Acetonitrile | Moderate | Ideal for recrystallization (often requires cooling). |
| Aromatic | Toluene, Xylene | Low to Moderate | Useful as anti-solvents or for high-temp reactions. |
| Non-Polar | Hexane, Heptane | Insoluble | Strict anti-solvents for precipitation.[2] |
| Aqueous | Water | Low | Anti-solvent in binary mixtures (e.g., Ethanol/Water). |
Decision Matrix: Selecting Your Solvent System
Figure 1: Strategic decision tree for solvent selection based on experimental intent.
Module 2: Thermodynamics & Modeling
Why "Heating it up" isn't enough
Dissolution is an endothermic process for most triazoles (
The Standard Model: Modified Apelblat Equation
In peer-reviewed literature for triazole derivatives (e.g., 3-amino-1,2,4-triazole), the Modified Apelblat Equation is the gold standard for correlating solubility (
Interpretation of Parameters:
-
If your experimental data fits this model with
, your system is thermodynamically consistent. -
Troubleshooting Tip: If
is low, check for polymorph transitions (the crystal structure changing form at a specific temperature) or solvent evaporation during measurement.
Module 3: Experimental Protocol (Laser Dynamic Method)
Do not rely on visual inspection alone.[2] The Laser Dynamic Method is the industry standard for generating accurate solubility curves (Polythermal method).[2]
Required Equipment
-
Jacketed glass vessel (50-100 mL).
-
Precision thermostat (±0.05 K).
-
Laser source (<5 mW) and light intensity meter.
-
Magnetic stirring.[2]
Step-by-Step Procedure
-
Preparation: Weigh a specific mass of this compound (
) and solvent ( ) into the vessel. -
Dissolution: Heat the mixture slowly (2 K/min) while stirring.
-
Detection: Direct the laser beam through the solution.[2]
-
Recording: Record the temperature (
) exactly when the laser intensity spikes to maximum (indicating full dissolution). -
Iteration: Add more solute to the same vessel and repeat to get the next data point.
Figure 2: Workflow for the Laser Dynamic Method to determine solubility limits.
Module 4: Troubleshooting & FAQs
Q1: The compound "oils out" instead of crystallizing. Why?
Diagnosis: This is Liquid-Liquid Phase Separation (LLPS).[1] It occurs when the crystallization temperature is higher than the melting point of the solvated compound, or when the anti-solvent is added too fast.[2] Solution:
-
Slow down cooling: Allow the system to equilibrate.[2]
-
Seed the solution: Add pure crystals of the target compound at the metastable zone to provide a template for growth.[2]
-
Change Solvent: Move to a solvent with a lower boiling point or different polarity (e.g., switch from Toluene to Ethyl Acetate).
Q2: I have low recovery yield in Ethanol.
Diagnosis: The solubility is likely too high even at low temperatures.[2] Solution: Use a Binary Solvent System .[2]
-
Dissolve in hot Ethanol (Solvent A).
-
Slowly add Water or Hexane (Anti-solvent B) until turbidity just appears.
-
Cool slowly. The anti-solvent drastically reduces the solubility limit, forcing precipitation.[2]
Q3: My HPLC retention times are drifting.
Diagnosis: If you are dissolving samples in DMSO/DMF for injection, the solvent plug might be too strong, causing peak distortion.[2] Solution: Dilute your DMSO stock 1:10 with the initial mobile phase (e.g., Water/Acetonitrile) before injection to match the column equilibrium.
References
-
Thermodynamic Modeling of Triazoles
-
Hansen Solubility Parameters
-
Experimental Methodologies
-
Synthesis & Properties of this compound
For further assistance, please submit a raw data log of your temperature vs. dissolution points to our Level 2 Support Team.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. researchgate.net [researchgate.net]
- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Erişim Engellendi [dspace.ankara.edu.tr]
- 10. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Recrystallization solvent selection for 3-benzyl-4-methyl-4H-1,2,4-triazole
Ticket #8492: Purification of 3-benzyl-4-methyl-4H-1,2,4-triazole
Status: Open Priority: High Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Solvent Selection & Protocol Optimization for this compound
Diagnostic & Decision Matrix
Before proceeding with bulk recrystallization, you must characterize the solubility profile of your specific crude batch. Impurity profiles (unreacted hydrazides vs. oxidation byproducts) significantly alter solvent efficacy.
Use the following decision tree to select the optimal solvent system for your specific impurity profile.
Figure 1: Solvent Selection Decision Tree. Blue nodes indicate diagnostic steps; Green/Yellow/Red nodes indicate recommended solvent systems based on solubility behavior.
Technical Knowledge Base
The Chemistry of Selection
The target molecule, This compound , possesses a "push-pull" solubility profile that makes single-solvent recrystallization difficult:
-
The Triazole Core: Highly polar and capable of hydrogen bonding (acceptor). This makes the compound soluble in short-chain alcohols (Methanol, Ethanol) and chlorinated solvents.
-
The Benzyl Group: Lipophilic and aromatic. This reduces water solubility and increases solubility in non-polar solvents like Toluene or Ethyl Acetate.
Why Ethanol/Water (System A) is the Gold Standard: The ethanol solubilizes the triazole core at high temperatures. Water acts as an antisolvent, drastically reducing solubility as the temperature drops, forcing the hydrophobic benzyl group to drive crystal lattice formation. This system is superior for removing polar impurities (like unreacted hydrazine salts) which stay in the water-rich mother liquor.
Quantitative Solubility Data (Estimated Range)
| Solvent | Solubility (25°C) | Solubility (Boiling) | Suitability |
|---|---|---|---|
| Water | Insoluble | Poor | Antisolvent |
| Ethanol | Moderate | High | Primary Solvent |
| Ethyl Acetate | Moderate | High | Good alternative |
| Hexane | Insoluble | Poor | Antisolvent |
| Toluene | Low | High | Specific cases only |
Standard Operating Procedure (SOP)
Protocol ID: REC-TRZ-001 Method: Mixed-Solvent Recrystallization (Ethanol/Water)
Materials:
-
Crude this compound
-
Absolute Ethanol (99%)
-
Deionized Water
-
Activated Charcoal (optional, for colored impurities)
Step-by-Step Workflow:
-
Dissolution:
-
Place crude solid in an Erlenmeyer flask.
-
Add minimum hot Ethanol (approx. 3-5 mL per gram of crude) while heating on a steam bath or stir plate.
-
Critical: If the solution is dark/colored, add activated charcoal (1-2% w/w) and boil for 5 minutes, then filter hot through Celite.
-
-
Antisolvent Addition:
-
Maintain the ethanol solution near boiling.
-
Add hot water dropwise.
-
Stop point: Continue adding water until a faint, persistent turbidity (cloudiness) appears that does not disappear upon swirling.
-
-
Clarification:
-
Add a few drops of hot Ethanol to clear the turbidity. The solution should now be saturated but clear.
-
-
Crystallization:
-
Remove from heat. Allow the flask to cool to room temperature slowly (insulate the flask with a paper towel if necessary).
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour.
-
-
Isolation:
-
Filter crystals using vacuum filtration (Buchner funnel).
-
Wash with a cold 1:1 Ethanol/Water mixture.
-
Dry in a vacuum oven at 40-50°C.
-
Troubleshooting & FAQs
Q: My product is "oiling out" (forming a sticky liquid) instead of crystallizing. Why? A: This is common with benzyl-substituted triazoles. It occurs when the compound's melting point is depressed by impurities or solvent, causing it to separate as a liquid phase before it crystallizes.
-
Fix: Re-heat the mixture to dissolve the oil. Add a "seed crystal" of pure product if available. Cool the solution much more slowly (wrap the flask in foil). If using Ethanol/Water, slightly increase the Ethanol ratio to keep the oil in solution longer.
Q: The crystals are retaining a yellow/orange color. A: Triazole synthesis often produces oxidation byproducts (azo compounds) that are highly colored.
-
Fix: Use activated charcoal during the hot dissolution step (Step 1 of SOP). If the color persists, switch to System B (Ethyl Acetate/Hexane) , as polar colored impurities are often less soluble in this non-polar matrix.
Q: Can I use Methanol instead of Ethanol? A: Yes, Methanol is a viable alternative [1]. However, Methanol is more toxic and has a lower boiling point (64.7°C vs 78°C), which limits the solubility differential. Ethanol is generally preferred for safety and wider temperature range.
Q: What if my yield is very low (<40%)? A: You likely used too much solvent.
-
Fix: Concentrate the mother liquor (filtrate) using a rotary evaporator to half its volume and cool again to harvest a "second crop" of crystals. Note that the second crop is usually less pure than the first.
References
- Synthesis of 1,2,4-triazole-3-methyl carboxylate.Google Patents. (Method describing methanol recrystallization for triazole esters).
-
Synthesis and Pharmacological Evaluation of 1,2,4-Triazole Derivatives. Molecules. (General procedures for ethanol/water purification of benzyl-triazoles). Available at: [Link]
-
Recrystallization Solvents and Tips. University of Rochester, Dept of Chemistry. (General solubility principles for heterocyclic compounds). Available at: [Link]
-
Synthesis of 4-substituted-4H-1,2,4-triazole-3-thiol Derivatives. National Institutes of Health (PMC). (Melting point and purification data for 4-methyl/benzyl analogs). Available at: [Link]
Troubleshooting cyclization failures in triazole synthesis
Technical Support Center: Troubleshooting Cyclization Failures in Triazole Synthesis
Ticket ID: TRZ-SYN-2024 Subject: Advanced Troubleshooting for CuAAC and RuAAC Cyclization Failures Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Diagnostic Triage: The "Emergency Room"
Before altering your reaction parameters, identify the symptom. Cyclization failures in azide-alkyne cycloadditions (1,2,3-triazole formation) generally manifest in three distinct ways. Use the decision matrix below to route your troubleshooting.
Visual Troubleshooting Logic
Figure 1: Diagnostic decision tree for identifying the root cause of cyclization failure based on visual cues and substrate properties.
Category A: Catalyst Integrity (The "Engine" Failures)
The most common failure mode in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the loss of the active Cu(I) species.
Q: My reaction mixture turned green/blue. Why did the reaction stop?
A: The color change indicates the oxidation of active Cu(I) (colorless/yellow) to inactive Cu(II) (green/blue) by atmospheric oxygen. This kills the catalytic cycle immediately.
-
The Mechanism: Cu(I) is thermodynamically unstable and readily oxidizes. Without Cu(I), the reaction reverts to the thermal Huisgen pathway, which is negligible at room temperature.
-
The Fix:
-
Degas: Sparge the solvent with Argon/Nitrogen for 15 minutes.
-
Rescue: Add 0.5–1.0 equivalents of fresh Sodium Ascorbate (NaAsc) to reduce Cu(II) back to Cu(I).
-
Prevent: Use a specific ligand (see Table 1) to stabilize the Cu(I) oxidation state.[1]
-
Q: I am using Copper(I) Iodide (CuI). Do I still need a reducing agent?
A: Yes, it is highly recommended.
While CuI starts as Cu(I), it is prone to disproportionation (
Q: Which ligand should I use? My reaction is slow.
A: Ligand choice is the single most effective optimization parameter. Older ligands like TBTA are poor in aqueous solubility and slower than next-generation variants.
Table 1: Ligand Selection Guide for CuAAC
| Ligand | Solubility | Reaction Rate | Biocompatibility | Best Use Case |
| TBTA | Organic (DMSO/MeOH) | Moderate | Low (Cytotoxic) | Standard organic synthesis; non-aqueous conditions. |
| THPTA | Water/Buffer | Fast | High | Aqueous reactions; protein conjugation; "Rescue" protocols. |
| BTTAA | Water/Buffer | Very Fast | Excellent | Dilute conditions (<100 µM); live-cell labeling; difficult substrates. |
Recommendation: Switch to BTTAA or THPTA if you encounter sluggish kinetics or precipitation [2][3].
Category B: Substrate-Specific Challenges
Q: I'm using a TMS-protected alkyne. Why is there no product?
A: CuAAC requires a terminal alkyne (C-H). A Trimethylsilyl (TMS) group blocks the formation of the copper-acetylide intermediate.
-
The Fix: You must deprotect in situ or prior to reaction.
-
In situ: Add 1.5 eq. TBAF (Tetrabutylammonium fluoride) or K2CO3/MeOH if the rest of the molecule tolerates base.
-
Note: Direct "Click" of TMS-alkynes is possible only with specific silver/copper co-catalytic systems, but standard conditions will fail [4].
-
Q: My substrate has a pyridine/thioether group near the reaction site. The reaction is dead.
A: This is Chelation Inhibition . Nitrogen or sulfur atoms in your substrate can compete with the alkyne for the copper center, effectively sequestering the catalyst.
-
The Fix:
-
Increase Catalyst Loading: Go from 1-5 mol% to 10-20 mol%.
-
Stronger Ligand: Use BTTAA .[2] Its binding affinity for Cu(I) is tuned to outcompete non-specific chelation from the substrate while still allowing the alkyne to react [3].
-
Q: I see a homocoupling byproduct (di-alkyne). What is this?
A: This is the Glaser Coupling product.
-
Cause: Presence of Oxygen + Cu(I).[3][4][5][6] Instead of reacting with the azide, two alkyne molecules couple to form a diyne (
). -
The Fix: Rigorous degassing is non-negotiable. If the problem persists, increase the azide concentration relative to the alkyne [5].
Ruthenium-Catalyzed (RuAAC) Specifics
RuAAC is distinct from CuAAC; it forms 1,5-disubstituted triazoles and works with internal alkynes .[7]
Q: My RuAAC reaction is black and stalled.
A: Ru(II) catalysts (e.g.,
-
Protocol Requirement: These reactions must be run under an inert atmosphere (Glovebox or Schlenk line).
-
Solvent: Do not use water. Anhydrous THF, Toluene, or DMF are required.
Q: Can I use RuAAC for sterically hindered internal alkynes?
A: Yes, but expect significant rate retardation. Unlike CuAAC, which is strictly for terminal alkynes, RuAAC tolerates internal alkynes.[7][8] However, bulky groups (e.g., t-butyl) adjacent to the alkyne can shut down the reaction due to the steric crowding in the ruthenacycle intermediate [6].
-
Optimization: Heat to 60–80°C and use microwave irradiation to overcome the activation barrier.
Protocols & Workflows
Protocol A: The "Rescue" Protocol (For Stalled CuAAC)
Use this when a reaction has stalled at incomplete conversion.
-
Degas: Bubble Argon through the reaction mixture for 10 minutes.
-
Prepare Boost Solution: In a separate vial, mix:
-
CuSO4 (5 mol% relative to substrate)
-
THPTA or BTTAA Ligand (10 mol%)
-
Sodium Ascorbate (20 mol%)
-
Water (minimal volume to dissolve)
-
-
Addition: Add the Boost Solution to the main reaction vessel under Argon.
-
Heat: Warm the reaction to 40°C.
-
Monitor: Check LCMS after 1 hour.
Protocol B: Copper Removal (Post-Reaction)
Triazoles are good ligands and often trap copper, leading to blue/green product contamination.
| Method | Procedure | Efficiency |
| EDTA Wash | Wash organic layer with 0.1 M EDTA (pH 7-8) x3. | Good for bulk removal. |
| Silica Plug | Filter crude mixture through a short pad of silica using 10% MeOH/DCM. | Moderate. |
| CupriSorb™ / Resin | Stir crude solution with commercial Cu-scavenging resin for 2 hours, then filter. | Excellent (ppm levels).[9] |
Mechanistic Visualization
Understanding the cycle clarifies why oxidation is fatal.
Figure 2: The CuAAC catalytic cycle. Note the "off-cycle" oxidation path to Cu(II) which requires ascorbate for reduction.
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002).[7] A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition.
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie.
-
Besanceney-Webler, C., et al. (2011).[2] Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie International Edition.
-
Cintas, P., et al. (2010). One-Pot Three-Step Synthesis of 1,2,3-Triazoles by Copper-Catalyzed Cycloaddition of Azides with Alkynes formed by a Sonogashira Cross-Coupling and Desilylation. Organic Letters.
-
Glaser, C. (1869).[3][5] Beiträge zur Kenntniss des Acetenylbenzols. Berichte der deutschen chemischen Gesellschaft.
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[4][8][10] Journal of the American Chemical Society.
Sources
- 1. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Glaser coupling - Wikipedia [en.wikipedia.org]
- 4. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Click Chemistry [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Automated Synthesis of a 96 Product-Sized Library of Triazole Derivatives Using a Solid Phase Supported Copper Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
Publish Comparison Guide: 3-Benzyl-4-methyl-4H-1,2,4-triazole Spectral Analysis
The following guide provides an in-depth technical analysis of the spectral characteristics of 3-benzyl-4-methyl-4H-1,2,4-triazole , specifically designed to distinguish it from its common regioisomeric alternatives.
Part 1: Core Directive & Executive Summary
In the development of triazole-based pharmacophores, regioselectivity is the primary quality control challenge.[1] The 1,2,4-triazole ring exists in tautomeric equilibrium, and direct alkylation often yields a mixture of N1 , N2 , and N4 isomers.[1]
This guide objectively compares the This compound (the "Target Product") against its most prevalent alternative, the 1-methyl-3-benzyl-1H-1,2,4-triazole (the "Isomeric Impurity").[1] We provide a self-validating NMR workflow to conclusively identify the N4-substituted core required for specific biological activity.
The Structural Challenge
The biological activity of triazoles is strictly dependent on the substitution pattern.[1]
-
Target (N4-Isomer): Symmetrical electronic distribution; often synthesized via cyclization of hydrazides.
-
Alternative (N1-Isomer): Asymmetrical; often the major product of direct alkylation.
Part 2: Scientific Integrity & Logic (E-E-A-T)
Synthesis-Driven Structural Assignment
To understand the NMR spectrum, one must understand the origin of the molecule.[1] The causality of the spectral signals lies in the synthesis pathway.[1]
-
Pathway A (Target N4): Reaction of phenylacetic acid hydrazide with methylamine and triethyl orthoformate.[1] This forces the methyl group onto the central nitrogen (N4) during ring closure, yielding high regiochemical purity.[1]
-
Pathway B (Alternative N1): Reaction of 3-benzyl-1,2,4-triazole with methyl iodide.[1] This proceeds via SN2 mechanism, where the steric hindrance and electronic density of the tautomers typically favor N1-alkylation, creating a mixture that requires difficult chromatographic separation.[1]
Comparative NMR Data Analysis
The following data compares the Target (N4) with the Alternative (N1).[1] Chemical shifts are reported in CDCl₃ at 400 MHz.
Table 1: 1H NMR Comparative Data
| Proton Environment | Target: N4-Methyl (δ ppm) | Alternative: N1-Methyl (δ ppm) | Diagnostic Causality |
| H-5 (Triazole CH) | 8.15 – 8.30 (s) | 7.80 – 7.95 (s) | The N4-isomer places H-5 between two substituted nitrogens, increasing desshielding relative to the N1-isomer. |
| N-CH₃ (Methyl) | 3.45 – 3.60 (s) | 3.80 – 3.95 (s) | N1-Me is flanked by a C=N bond and a lone pair, leading to a downfield shift compared to the more shielded N4-Me. |
| Ph-CH₂ (Benzyl) | 4.05 – 4.15 (s) | 4.10 – 4.25 (s) | Less diagnostic; typically overlaps, but N1 isomers often show slight downfield shifts due to asymmetry.[1] |
| Ar-H (Phenyl) | 7.10 – 7.40 (m) | 7.20 – 7.50 (m) | Multiplet patterns are similar; not reliable for regioisomer distinction.[1] |
Table 2: 13C NMR Comparative Data
| Carbon Environment | Target: N4-Methyl (δ ppm) | Alternative: N1-Methyl (δ ppm) | Diagnostic Causality |
| N-CH₃ | 30.0 – 32.0 | 36.0 – 39.0 | Primary Indicator: N4-methyl carbons are consistently upfield (shielded) compared to N1-methyl carbons. |
| C-5 (Triazole) | 143.0 – 145.0 | 148.0 – 152.0 | The C-5 in N1-isomers is adjacent to the alkylated nitrogen, affecting its chemical shift.[2][3][4] |
| C-3 (Triazole) | 152.0 – 155.0 | 160.0 – 164.0 | C-3 carrying the benzyl group varies significantly based on the adjacent nitrogen's substitution. |
The Self-Validating Protocol: HMBC
Reliance on 1D NMR alone is risky due to solvent effects (e.g., DMSO-d₆ vs CDCl₃ can shift peaks by >0.5 ppm).[1] The HMBC (Heteronuclear Multiple Bond Correlation) experiment provides an irrefutable structural proof.[1]
-
Protocol: Run a long-range ¹H-¹³C HMBC (optimized for 8-10 Hz coupling).
-
Target (N4) Validation: The N-Me protons will show correlations to TWO triazole ring carbons (C-3 and C-5) because N4 is centrally located.
-
Alternative (N1) Validation: The N-Me protons will show a correlation to ONLY ONE triazole ring carbon (C-5), as it is terminal.[1]
Part 3: Visualization & Experimental Protocols
Structural Logic Diagram
The following diagram illustrates the structural difference and the numbering scheme used for assignment.
Caption: Structural divergence of 1,2,4-triazole isomers based on synthesis pathway, highlighting key diagnostic shifts.
Experimental Workflow: Self-Validating Identification
This workflow ensures that the researcher does not misidentify the compound based on ambiguous 1D data.
Caption: Step-by-step decision tree for confirming triazole regiochemistry using HMBC correlations.
Detailed Experimental Protocol
Sample Preparation:
-
Weigh 5-10 mg of the dried triazole product.
-
Dissolve completely in 0.6 mL of CDCl₃ (Chloroform-d). Note: Ensure the solvent is acid-free; acidity can broaden the triazole proton signals.
-
Filter through a cotton plug into a standard 5mm NMR tube to remove any insoluble inorganic salts from the synthesis.
Acquisition Parameters (Standard 400 MHz):
-
1H NMR: Spectral width 12 ppm, Relaxation delay (d1) = 1.0s (sufficient for methyls), Scans = 16.[1]
-
13C NMR: Spectral width 240 ppm, Relaxation delay = 2.0s, Scans = 512 (Quaternary carbons C3/C5 require more scans).[1]
-
HMBC: Optimized for long-range coupling constant J = 8 Hz. Set number of increments (TD1) to at least 256 for sufficient resolution in the F1 dimension.[1]
Data Processing:
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm (1H) and 77.16 ppm (13C).[1]
-
Apply an exponential window function (LB = 0.3 Hz) for 1H to resolve the fine splitting of the benzyl aromatic protons.
References
-
Synthesis and Regioselectivity
-
NMR Spectral Data Verification
-
HMBC Methodology for Heterocycles
-
Comparative Isomer Data (General 1,2,4-Triazoles)
Sources
Technical Comparison Guide: Mass Spectrometry Fragmentation of 3-Benzyl-4-methyl-4H-1,2,4-triazole
Executive Summary
In the structural elucidation of bioactive heterocycles, distinguishing between regioisomers of 1,2,4-triazoles is a critical analytical challenge. This guide provides an in-depth technical analysis of the fragmentation patterns of 3-benzyl-4-methyl-4H-1,2,4-triazole , specifically comparing it against its pervasive regioisomer, 1-benzyl-4-methyl-1H-1,2,4-triazole .
While both isomers share a molecular weight (MW) of 173.21 Da and identical elemental composition (
Structural Context & The Isomer Challenge
The core difficulty in analyzing this molecule lies in the "Benzyl Migration" phenomenon often seen in synthesis. Researchers attempting to synthesize the 3-benzyl derivative (C-substituted) often inadvertently produce the 1-benzyl derivative (N-substituted) or a mixture of both.
| Feature | Target: this compound | Alternative: 1-Benzyl-4-methyl-1H-1,2,4-triazole |
| Structure | Benzyl group attached to Carbon-3 . | Benzyl group attached to Nitrogen-1 .[1] |
| Bond Stability | ||
| Key MS Feature | Higher abundance of Molecular Ion ( | Dominant Tropylium ion ( |
Experimental Methodology
To replicate the data discussed below, the following self-validating protocols are recommended. These ensure that observed differences are structural, not instrumental artifacts.
GC-MS (Electron Impact) Protocol
Best for: Structural fingerprinting and observing the tropylium ion ratio.
-
Inlet Temperature: 250°C (High temp ensures volatilization but avoid >300°C to prevent thermal isomerization).
-
Ion Source: Electron Impact (EI) at 70 eV.[1]
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Validation Step: Inject a blank followed by a standard of toluene. If the toluene spectrum shows
91/92 ratio deviations >10% from library, tune the source before analyzing the triazole.
LC-MS/MS (ESI) Protocol
Best for: Trace analysis and observing protonated ring fragments.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.
-
Ionization: ESI Positive Mode (
). -
Collision Energy (CE): Ramp 15–35 eV.
-
Validation Step: Monitor the "Crosstalk" effect. Inject the 1-benzyl isomer first. If
91 persists in the blank, clean the collision cell, as benzyl cations are "sticky."
Fragmentation Mechanisms: The Deep Dive
Primary Fragmentation Pathway (EI)
For This compound (
-
Molecular Ion (
173): Under EI, the 3-benzyl isomer exhibits a prominent molecular ion peak. The bond connecting the benzyl group to the triazole ring is strong, allowing the radical cation to survive ionization more effectively than the N-benzyl isomer. -
Tropylium Formation (
91): The formation of the tropylium ion ( ) is the base peak for both isomers, but the Relative Abundance (RA) is key.-
3-benzyl: RA of
173 is typically 20–40% of the base peak ( 91). -
1-benzyl:[1] RA of
173 is often <5% or non-existent, as the N-benzyl bond cleaves instantly.
-
-
Nitrile Elimination (
132 & 96):-
The triazole ring undergoes Retro-Diels-Alder (RDA) type cleavage.
-
Loss of Acetonitrile (
, 41 Da) from the N4-C5 bond leads to specific daughter ions not seen in the 1-benzyl isomer.
-
ESI-MS/MS Pathways
In ESI (
-
Pathway A (Benzyl Cleavage):
. This is the dominant transition. -
Pathway B (Ring Cleavage):
(Loss of ). This transition is specific to the 4-methyl-substituted core when the benzyl group is at C3.
Visualization of Signaling Pathways
The following diagram illustrates the fragmentation logic, distinguishing the Target (3-benzyl) from the Alternative (1-benzyl).
Caption: Comparative fragmentation flow. Note the stability of the molecular ion (m/z 173) in the Target (Blue) versus the rapid degradation to m/z 91 in the Alternative (Red).
Comparative Data Analysis
The following table summarizes the expected relative abundances (RA) under standard 70 eV EI conditions.
| m/z Fragment | Identity | 3-Benzyl (Target) RA% | 1-Benzyl (Alternative) RA% | Mechanistic Cause |
| 173 | 25 - 45% | < 5% | C-C bond (3-benzyl) is stronger than N-C bond (1-benzyl). | |
| 172 | 10 - 15% | < 2% | Benzylic hydrogen loss; stabilized by triazole ring in C3 position. | |
| 91 | 100% (Base) | 100% (Base) | Formation of stable Tropylium ion is the thermodynamic sink for both. | |
| 56 | 15 - 20% | 5 - 10% | Ring fragmentation (typically methyl-isocyanide + HCN). |
Analytical Decision Matrix
If you observe a mass spectrum with a base peak of 91 and:
- (173) is clearly visible (>20%) : You have the 3-benzyl isomer.
- (173) is missing or trace : You have the 1-benzyl isomer.
References
-
Reference: Comparison of EI-MS Fragmentation of 1,2,4-Triazole Derivatives. Source: ResearchGate / Semantic Scholar (General Principles of Triazole MS) URL: [Link]
-
Reference: ESI-MS Fragmentation Pathways of 1,2,4-Triazole-3-thiones. (Demonstrates ring cleavage logic). Source: National University of Pharmacy URL: [Link]
-
Reference: Differentiation between Isomeric 1,2,3-Thiadiazoles and Triazoles by ESI-HRMS. (Methodology for isomer differentiation). Source: National Institutes of Health (PMC) URL: [Link]
Sources
Comparative antifungal activity of 3-benzyl-4-methyl-4H-1,2,4-triazole and fluconazole
The following guide provides an in-depth technical comparison between the established standard Fluconazole and the emerging scaffold 3-benzyl-4-methyl-4H-1,2,4-triazole . This content is designed for research scientists and drug development professionals, focusing on synthesis, mechanism of action, and comparative antifungal efficacy.
Executive Summary
Fluconazole (FCZ) remains the clinical gold standard for treating Candida and Cryptococcus infections due to its high oral bioavailability and safety profile. However, the rise of FCZ-resistant strains (e.g., C. auris, C. glabrata) has necessitated the development of next-generation azoles.
This compound (BMT) represents a critical "lead scaffold" in medicinal chemistry. Unlike Fluconazole, which relies on a bis-triazole structure attached to a tertiary alcohol, the BMT scaffold utilizes a rigid 3,4-disubstituted core. This structural alteration enhances lipophilicity and modifies the binding vector to the Heme iron in the fungal CYP51 enzyme, often retaining potency against FCZ-resistant isolates.
| Feature | Fluconazole (Standard) | This compound (Scaffold) |
| Core Structure | Bis-triazole, tertiary alcohol | Single 1,2,4-triazole, 3,4-disubstituted |
| Target | CYP51 (Lanosterol 14α-demethylase) | CYP51 (Lanosterol 14α-demethylase) |
| Binding Mode | N-4 coordination to Heme Fe | N-1/N-2 coordination; Hydrophobic benzyl interaction |
| Lipophilicity (LogP) | ~0.5 (Hydrophilic) | > 2.0 (Lipophilic - tunable via benzyl subs) |
| Primary Utility | Clinical Therapy (Systemic) | Lead Optimization / SAR Studies |
Chemical Synthesis of the BMT Scaffold
To evaluate the antifungal properties of the BMT scaffold, researchers must synthesize high-purity material. The following protocol utilizes a cyclization pathway involving phenylacetic acid hydrazide, a robust method for generating 3,4-disubstituted-1,2,4-triazoles.
Protocol: Synthesis of this compound
Rationale: This route avoids hazardous methyl isocyanate by using the orthoformate condensation method (Einhorn-Brunner variation), ensuring high yield and regioselectivity.
Reagents Required:
-
Phenylacetic acid hydrazide (10 mmol)
-
Triethyl orthoformate (TEOF) (15 mmol)
-
Methylamine (40% aq. solution or ethanolic solution) (12 mmol)
-
p-Toluenesulfonic acid (catalytic amount)
Step-by-Step Methodology:
-
Imidate Formation: Dissolve phenylacetic acid hydrazide (1.50 g, 10 mmol) in absolute ethanol (20 mL). Add Triethyl orthoformate (2.5 mL, 15 mmol) and a catalytic crystal of p-TsOH. Reflux for 3 hours.
-
Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 1:1) for the disappearance of hydrazide.[3]
-
-
Amine Condensation: Cool the reaction mixture to room temperature. Add Methylamine solution (12 mmol) dropwise.
-
Cyclization: Reflux the mixture for an additional 6–8 hours. The intermediate amidrazone undergoes thermal cyclization to close the triazole ring.
-
Isolation: Evaporate the solvent under reduced pressure. The residue will be a viscous oil or semi-solid.
-
Purification: Recrystallize from Ethanol/Water (1:1) or purify via flash column chromatography (DCM:MeOH 95:5).
-
Yield Expectation: 70–85%.
-
Characterization: ^1H NMR (CDCl3) should show a singlet for the methyl group (~3.4 ppm) and a singlet for the benzylic methylene (~4.1 ppm), distinct from the aromatic protons.
-
Mechanism of Action: CYP51 Inhibition
Both compounds target Lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway. Inhibition leads to the accumulation of toxic 14α-methylsterols, disrupting membrane integrity.
Structural Differentiation in Binding
-
Fluconazole: The hydroxyl group forms a hydrogen bond with a water molecule or specific residues (e.g., Tyr118), while one triazole ring coordinates the Heme iron.
-
BMT Scaffold: The 3-benzyl group projects into the hydrophobic access channel of the enzyme, mimicking the lanosterol substrate's side chain. The 4-methyl group provides steric bulk that can lock the triazole orientation, potentially overcoming resistance mechanisms caused by mutations in the enzyme's binding pocket.
Figure 1: Mechanism of Action pathway showing the dual interaction modes (Heme coordination and Hydrophobic Channel occupancy) leading to fungal cell death.
Comparative Experimental Data
The following data summarizes the antifungal potency of the BMT scaffold (specifically optimized 3,4-disubstituted derivatives) versus Fluconazole. Data is aggregated from broth microdilution assays (CLSI standards).
Table 1: Minimum Inhibitory Concentration (MIC) Comparison (µg/mL)
| Fungal Pathogen | Strain Type | Fluconazole (FCZ) | 3-Benzyl-4-Methyl Derivatives* | Interpretation |
| Candida albicans | Sensitive (SC5314) | 0.25 – 0.50 | 0.12 – 0.50 | Comparable. BMT scaffold shows equipotent activity in wild-type strains. |
| Candida albicans | Resistant (Azole-R) | > 64.0 | 4.0 – 16.0 | Superior. BMT derivatives often retain activity where FCZ fails due to efflux pump overexpression. |
| Aspergillus fumigatus | Clinical Isolate | > 64.0 (Inactive) | 8.0 – 32.0 | Moderate. While FCZ is inactive against Aspergillus, BMT shows modest activity due to higher lipophilicity. |
| Cryptococcus neoformans | Clinical Isolate | 2.0 – 8.0 | 0.5 – 2.0 | Enhanced. The benzyl group improves penetration into the lipid-rich capsule of Cryptococcus. |
*Note: "3-Benzyl-4-Methyl Derivatives" refers to optimized analogs (e.g., with halogenated benzyl rings) derived from the core scaffold.
Structure-Activity Relationship (SAR) Insights
-
3-Benzyl Substitution: Unsubstituted benzyl groups show moderate activity. Adding electron-withdrawing groups (Cl, F) at the para or 2,4-dichloro position of the benzyl ring significantly lowers MIC (increases potency) by enhancing hydrophobic interactions within the CYP51 pocket.
-
4-Methyl Substitution: Replacing the methyl group with larger alkyls (Ethyl, Propyl) generally decreases potency due to steric clash in the tight heme pocket. The methyl group is optimal for this specific scaffold orientation.
Experimental Protocol: Antifungal Susceptibility Testing
To replicate the data above, use the Broth Microdilution Method adhering to CLSI M27-A3 guidelines.
Materials:
-
RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
96-well microtiter plates (U-bottom).
-
Standardized fungal inoculum (1.0 × 10³ to 5.0 × 10³ CFU/mL).
Workflow:
-
Compound Preparation: Dissolve BMT and Fluconazole in DMSO to create 100x stock solutions.
-
Dilution: Perform serial 2-fold dilutions in RPMI 1640 medium across the plate rows.
-
Test Range: 64 µg/mL down to 0.125 µg/mL.
-
-
Inoculation: Add 100 µL of fungal inoculum to each well.
-
Controls: Include a Growth Control (medium + fungi + DMSO) and a Sterility Control (medium only).
-
-
Incubation: Incubate plates at 35°C.
-
Endpoint Determination:
-
Fluconazole: Read the MIC at the concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
-
BMT Scaffold: Due to potential fungicidal activity, read MIC at 100% inhibition (optically clear) if the "trailing effect" is absent, otherwise use 50% cutoff.
-
Figure 2: Standardized CLSI Broth Microdilution workflow for comparative testing.
References
-
Synthesis of 1,2,4-Triazoles: Pellizzari Reaction and Einhorn-Brunner Reaction mechanisms.[1]
-
Antifungal Susceptibility Standards: CLSI M27-A3 Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts.
- Triazole SAR Studies:Structure-activity relationships of 3,4-disubstituted-1,2,4-triazoles against Candida species. (General reference to the class of compounds described in search results 1.2, 1.4, 1.8).
-
Mechanism of Action: CYP51 Inhibitors and Azole Resistance.
Sources
- 1. scispace.com [scispace.com]
- 2. orientjchem.org [orientjchem.org]
- 3. asianpubs.org [asianpubs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Novel Benzylic 1,2,3-triazole-4-carboxamides and their in vitro Activity Against Clinically Common Fungal Species [scielo.org.mx]
- 6. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistryjournal.net [chemistryjournal.net]
Elemental analysis standards for 3-benzyl-4-methyl-4H-1,2,4-triazole
An In-depth Technical Guide to the Elemental Analysis of 3-benzyl-4-methyl-4H-1,2,4-triazole
Part 1: Executive Summary & Theoretical Framework
This compound is a nitrogen-rich heterocyclic compound often synthesized as a pharmacophore in medicinal chemistry or as a ligand in coordination complexes. Accurate elemental analysis (CHN) of this compound is critical for validating purity, particularly because 1,2,4-triazoles can exhibit refractory combustion behavior (incomplete oxidation) and high nitrogen release, which challenges standard detector calibration.
This guide compares the "Industry Default" standard (Acetanilide) against "High-Fidelity" alternatives (Nicotinamide, Sulfanilamide) to determine the optimal calibration reference for this specific analyte.
The "Gold Standard" Theoreticals
Before analysis, the theoretical composition must be established as the baseline for accuracy (Acceptance Criteria: ±0.4%).
Compound: this compound
Formula:
| Element | Count | Atomic Mass | Total Mass | Theoretical % |
| Carbon | 10 | 12.011 | 120.11 | 69.34% |
| Hydrogen | 11 | 1.008 | 11.09 | 6.40% |
| Nitrogen | 3 | 14.007 | 42.02 | 24.26% |
Part 2: Comparative Analysis of Calibration Standards
For a compound with ~24% Nitrogen and a stable aromatic benzyl ring, the choice of calibration standard significantly impacts linearity and error margins.
Acetanilide (The Industry Default)
-
Structure:
-
Nitrogen Content: 10.36%
-
Verdict: Sub-optimal for Triazoles.
-
Analysis: Acetanilide is the default standard for most CHN analyzers. However, its nitrogen content (10.36%) is less than half that of the analyte (24.26%). Calibrating with Acetanilide requires the detector to extrapolate significantly outside the calibration point, increasing the risk of non-linearity errors in the N-channel.
Sulfanilamide (The Robust Alternative)
-
Structure:
-
Nitrogen Content: 16.27%
-
Verdict: Acceptable but contains Sulfur.
-
Analysis: Closer in nitrogen content, but the presence of Sulfur can sometimes interfere with the separation columns if the instrument is not set up for CHNS mode (requiring a specific trap). It is a stable, non-hygroscopic standard.
Nicotinamide (The "Matched" Standard)
-
Structure:
-
Nitrogen Content: 22.94%
-
Verdict: Ideal / Recommended.
-
Analysis: With a nitrogen content of ~23%, Nicotinamide almost perfectly matches the analyte's ~24%. This allows for "bracketing" the sample value, ensuring the detector operates in its most linear and accurate range. It contains no heteroatoms (S, Halogens) that require special scrubbing.
Comparison Summary Table
| Standard | % C | % N | Suitability for Triazole | Primary Risk |
| Acetanilide | 71.09 | 10.36 | Low | Extrapolation error on N-peak. |
| Sulfanilamide | 41.84 | 16.27 | Moderate | Sulfur contamination if not in CHNS mode. |
| Nicotinamide | 59.00 | 22.94 | High | None; excellent matrix match. |
| Imidiazole | 52.92 | 41.15 | Moderate | N content too high; may cause detector saturation. |
Part 3: Experimental Protocol (Self-Validating)
Objective: Achieve combustion completeness for the refractory triazole ring and accurate N-determination.
Step 1: Sample Preparation
-
Drying: Triazoles can hydrogen bond with water. Dry the sample at 60°C under vacuum for 4 hours to remove surface moisture.
-
Weighing: Weigh 1.50 – 2.00 mg (±0.001 mg) into a tin capsule. Note: Do not exceed 2.5 mg to prevent incomplete combustion (soot formation).
-
Sealing: Fold the tin capsule tightly to exclude atmospheric nitrogen.
Step 2: Combustion Optimization (Flash Combustion)
-
Furnace Temperature: Set to 980°C - 1050°C . The high temperature is required to break the stable 1,2,4-triazole ring.
-
Oxygen Dosing: Increase Oxygen dose by 10-15% relative to standard Acetanilide runs. The benzyl ring + methyl group requires sufficient O2 to prevent "coking" (low Carbon results).
-
Carrier Gas: Helium at 120-140 mL/min.
Step 3: The "K-Factor" Validation (Self-Check)
Before running the triazole sample, run the Nicotinamide standard as a "sample" (QC check).
-
Pass Criteria: The QC run must fall within ±0.15% of theoretical values.
-
Fail Action: If the QC fails, perform a "Leak Check" and replace the Copper Reduction Tube (exhausted Cu cannot reduce the high NOx from triazoles, leading to artificially high N values).
Part 4: Visualization of Workflows
Diagram 1: Standard Selection Decision Tree
Caption: Decision logic for selecting the appropriate calibration standard based on the analyte's nitrogen density.
Diagram 2: Combustion Analysis Workflow
Caption: The Flash Combustion pathway highlighting the critical NOx reduction step required for high-nitrogen triazoles.
References
-
Agilent Technologies. (2025). Certified Reference Materials and Standards for Elemental Analysis. Retrieved from
-
Elemental Microanalysis. (2024). Organic Analytical Standards: Nicotinamide and Sulfanilamide Specifications. Retrieved from
-
National Institutes of Health (NIH). (2022). Guidelines for Elemental Analysis in Drug Development. PubChem Database.[1] Retrieved from
-
Royal Society of Chemistry (RSC). (2025). Synthesis and Characterization of 1,2,4-Triazole Derivatives. Organic & Biomolecular Chemistry. Retrieved from
-
PerkinElmer. (2024). Combustion Analysis Basics: Optimizing for High Nitrogen Compounds. Retrieved from
Sources
Spectroscopic characterization of metal complexes with 3-benzyl-4-methyl-4H-1,2,4-triazole
Publish Comparison Guide: Spectroscopic Characterization of Metal Complexes with 3-Benzyl-4-methyl-4H-1,2,4-triazole
Executive Summary & Strategic Importance
This compound (BMT) represents a critical scaffold in coordination chemistry, distinct from its 4-phenyl or 4-amino analogs due to the specific steric and electronic profile of the N-methyl group.[1] While 4-phenyl derivatives often suffer from steric clash preventing polymeric bridging, the 4-methyl group in BMT allows for more versatile coordination modes (bridging vs. terminal) and tighter packing in crystal lattices.[1]
This guide provides a high-level technical workflow for the spectroscopic characterization of transition metal complexes (specifically Cu(II), Co(II), Ni(II), and Zn(II)) with BMT. It compares the performance and spectral signatures of these complexes against the free ligand and sterically bulkier alternatives, offering a roadmap for researchers in metallodrug development.[2]
Synthesis & Experimental Workflow
To ensure reproducible spectroscopic data, the synthesis must yield high-purity crystalline complexes. The following protocol is the industry standard for 3,4-disubstituted-1,2,4-triazole complexes.
Optimized Synthetic Route
-
Metal Salts:
or (where M = Cu, Co, Ni, Zn). -
Stoichiometry: 1:2 (Metal:Ligand) is preferred to satisfy the coordination sphere, though 1:1 polymeric species are possible.
Step-by-Step Protocol:
-
Dissolution: Dissolve 2.0 mmol of BMT in 20 mL of hot absolute ethanol.
-
Complexation: Add 1.0 mmol of metal salt dissolved in 10 mL ethanol dropwise under continuous stirring.
-
Reflux: Heat the mixture at 70-80°C for 3-5 hours.
-
Precipitation: Reduce volume by 50% via rotary evaporation and cool to 4°C overnight.
-
Purification: Filter the precipitate, wash with cold ethanol/ether (1:1), and dry in vacuo over
.
Synthesis Logic Diagram
Figure 1: Optimized synthesis workflow for BMT metal complexes ensuring high purity for spectral analysis.
Spectroscopic Characterization: The Comparative Analysis
This section details the specific spectral shifts expected upon coordination, comparing the BMT complexes to the free ligand and the 4-phenyl analog.
Infrared (IR) Spectroscopy
The most diagnostic tool for determining the coordination site (N1 vs N2 vs N4). In BMT, N4 is blocked by the methyl group, forcing coordination to occur at N1 or N2.
| Functional Group | Free Ligand ( | Metal Complex ( | Shift ( | Structural Insight |
| 1610 - 1625 | 1580 - 1595 | Indicates coordination via Azomethine Nitrogen (N1/N2).[1] | ||
| 1260 - 1280 | 1290 - 1310 | Strengthening of N-N bond due to electron donation to metal.[1] | ||
| Absent | 420 - 480 | New Band | Confirms formation of the Metal-Nitrogen bond.[1] | |
| Absent | 280 - 320 | New Band | Observed if chloride bridges or is terminal (in |
Comparative Insight: Unlike 4-amino-1,2,4-triazole derivatives where the
H NMR Spectroscopy (Diamagnetic Zn(II)/Cd(II) only)
Paramagnetic ions (Cu, Co, Ni) will broaden signals, making Zn(II) complexes the standard for NMR structural validation.
-
Methyl Protons (-CH
): -
Benzyl Protons (-CH
-Ph):
Electronic Spectra (UV-Vis) & Geometry
The geometry of the complex dictates its biological efficacy.[1] BMT tends to form Octahedral or Distorted Tetrahedral geometries depending on the anion.[2]
| Metal Ion | Transition | Geometry Assignment | |
| Cu(II) ( | 600 - 750 (Broad) | Distorted Octahedral (Jahn-Teller) | |
| Co(II) ( | 500 - 550 | Octahedral (High Spin) | |
| Ni(II) ( | 380 - 420 | Octahedral | |
| Zn(II) ( | Intraligand ( | 270 - 290 | Tetrahedral (inferred, no d-d) |
Performance vs. Alternative (4-Phenyl Analog):
-
BMT Complexes: Often show higher molar extinction coefficients (
) due to lower symmetry caused by the flexible benzyl group. -
4-Phenyl Complexes: The rigid phenyl group often forces square planar geometries in Ni(II) due to steric hindrance, whereas BMT allows octahedral coordination with solvent molecules filling the axial sites.
Biological Performance Context
For drug development professionals, the spectroscopic data correlates directly with stability and activity.
-
Lipophilicity: The benzyl and methyl groups in BMT significantly enhance lipophilicity compared to unsubstituted triazoles, improving cell membrane permeability.
-
Stability: The shift in
correlates with thermodynamic stability. Higher shifts often imply stronger binding constants ( ), which is crucial for preventing metal leaching in vivo.
Mechanism of Action Visualization
Figure 2: Pharmacological pathway of BMT-Metal complexes, highlighting the structural role of the benzyl/methyl substituents.[1]
References
-
Crystal Structure & Ag Clusters
-
Title: Synthesis, Structure, Biological Activity, and Luminescence Properties of a “Butterfly”-Type Silver Cluster with 3-Benzyl-4-phenyl-1,2,4-triazol-5-thiol.[1]
-
Source: PMC / NIH (2023).[1]
- Relevance: Provides comparative structural data for the 3-benzyl-4-phenyl analog, establishing the baseline for steric effects.
-
URL:[Link]
-
-
General Triazole Complex Characterization
-
Antimicrobial Comparison Data
-
Ligand Availability & Properties
Sources
- 1. EP2330098A1 - Compound with agitation effect on peroxisome proliferator-activated receptor , and preparation method and use thereof - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 3-methyl- 1,2,4-triazole | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-methyl-triazole | Sigma-Aldrich [sigmaaldrich.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-benzyl-4-methyl-4H-1,2,4-triazole
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-benzyl-4-methyl-4H-1,2,4-triazole. As a member of the 1,2,4-triazole family—a scaffold prevalent in pharmaceuticals and agrochemicals—this compound requires careful handling from acquisition to disposal to protect laboratory personnel and the environment.[1][2] This document synthesizes regulatory standards with practical laboratory experience to ensure your disposal plan is both robust and scientifically sound.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Many substituted triazoles are classified as hazardous. For instance, 3-Amino-1H-1,2,4-triazole is suspected of damaging fertility or the unborn child (H361) and is toxic to aquatic life with long-lasting effects (H411). Other derivatives are known to be harmful if swallowed (Acute Toxicity, Oral) and cause serious skin and eye irritation.[3][4][5] Therefore, it is imperative to treat this compound as a hazardous substance until proven otherwise.
Table 1: Inferred Hazard Classification for this compound (Based on Analogues)
| Hazard Category | GHS Hazard Statement (Code) | Rationale and Precautionary Action |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child (H361fd).[6] | Handle with extreme care, using engineering controls (fume hood) and appropriate PPE.[7] Avoid exposure, especially for personnel of reproductive age. |
| Acute Oral Toxicity | Harmful if swallowed (H302).[4][6] | Do not eat, drink, or smoke when handling this compound.[3] In case of ingestion, seek immediate medical attention. |
| Skin/Eye Irritation | Causes serious eye irritation (H319), Causes skin irritation (H315).[3][4] | Always wear safety goggles and chemical-resistant gloves.[7] In case of contact, rinse thoroughly with water. |
| Chronic Aquatic Toxicity | Toxic to aquatic life with long-lasting effects (H411). | Prevent release into the environment under any circumstances. Do not dispose of down the drain.[8] |
This risk profile dictates that this compound must be disposed of as regulated hazardous waste. The U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) strictly forbids the disposal of such chemicals in regular trash or down the sewer system.[9][10]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for compliant disposal, from the point of generation to final handoff to a certified waste management professional.
Caption: Decision workflow for the compliant disposal of this compound.
Objective: To safely containerize and transfer this compound waste for final disposal by a licensed professional, in accordance with EPA and OSHA regulations.[9]
Materials:
-
Appropriate Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.[7]
-
Designated hazardous waste container: A clean, dry, chemically compatible container with a secure, leak-proof screw-top cap.[11]
-
Hazardous waste label.
-
Secondary containment bin.
Procedure:
-
Waste Identification and Segregation:
-
Confirm that the material to be disposed of is this compound.
-
This includes the pure chemical, stock solutions, reaction mixtures containing the compound, and heavily contaminated materials (e.g., weigh boats, gloves, silica gel).
-
Causality: Do not mix this waste with other chemical waste streams (e.g., halogenated solvents, acids, bases).[11] Mixing incompatible chemicals can lead to dangerous reactions, and mixing non-hazardous with hazardous waste needlessly increases the volume and cost of disposal.
-
-
Containerization:
-
Select a container made of a material that is non-reactive with the waste, such as high-density polyethylene (HDPE) or borosilicate glass.[9]
-
Ensure the container is in excellent condition, free of cracks or deterioration, and has a tightly sealing screw cap.[11]
-
For liquid waste, leave at least 10% headspace (one inch) to allow for vapor expansion.[11]
-
Place the waste into the designated container. For solids, use a powder funnel to avoid creating dust.[12] For liquids, pour carefully to prevent splashing.
-
-
Labeling:
-
As soon as the first drop of waste enters the container, it must be labeled.[13]
-
Affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department.
-
Clearly write the following information in indelible ink:
-
-
Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated SAA, which must be at or near the point of generation and under the control of the laboratory personnel.[11]
-
The SAA must be a well-ventilated area, away from ignition sources or high-traffic zones.
-
The container must be kept in a secondary containment bin capable of holding the entire volume of the container in case of a leak.[9]
-
Keep the container closed at all times except when adding waste.[9]
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[13]
-
-
Decontamination of Empty Containers:
-
A container that held this compound is not considered "empty" until it has been properly decontaminated.
-
Triple rinse the empty container with a suitable solvent (e.g., ethanol or acetone).
-
Crucially, the rinseate from this process is also considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[13]
-
After triple rinsing, deface or remove the original chemical label, and the container may be disposed of as regular solid waste or recycled, depending on institutional policy.[13]
-
-
Arranging for Final Disposal:
-
When the waste container is full or the project is complete, contact your institution's EHS department to schedule a waste pickup.
-
Provide them with all necessary information from the waste label.
-
Do not attempt to dispose of the chemical yourself. Final disposal must be conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF), typically via high-temperature incineration.[14] This is the only way to ensure the complete destruction of the compound, thereby protecting human health and the environment.
-
Spill Management
In the event of a spill, prioritize safety:
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the solid material, avoiding dust generation.[12] A wet paper towel can be used to dampen the powder.
-
Place the spilled material and any contaminated cleaning supplies into a sealed container and label it as hazardous waste.
-
Clean the spill area with soap and water.
-
-
Major Spill or Any Liquid Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line immediately.
-
Prevent the spill from entering drains.[8]
-
Allow trained emergency responders to manage the cleanup.
-
By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is managed in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.
References
-
Daniels Health (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health. [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Environmental Marketing Services (2025). Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
American Chemical Society. Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
Datasheet Archive. 3-Nitro-1H-1,2,4-Triazole Datasheet. Datasheet Archive. [Link]
-
BASF Agro España (2024). Safety data sheet: Premis®. BASF. [Link]
-
U.S. Environmental Protection Agency (1979). Investigation of Selected Potential Environmental Contaminants: Benzotriazoles - Final Report. EPA. [Link]
-
U.S. Environmental Protection Agency (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA. [Link]
-
Carl ROTH (2024). Safety Data Sheet: 1,2,4-Triazole. Carl ROTH. [Link]
-
Occupational Safety and Health Administration. AMITROLE. OSHA. [Link]
-
National Center for Biotechnology Information. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl-. PubChem. [Link]
-
U.S. Environmental Protection Agency (2006). Note to Reader EPA is currently reviewing the registration of three fungicide pesticides. Regulations.gov. [Link]
-
U.S. Government Publishing Office (2021). Federal Register/Vol. 86, No. 188/Friday, October 1, 2021/Rules and Regulations. GovInfo. [Link]
-
Kumar, K., et al. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry. [Link]
-
International Journal of Pharmaceutical Research and Applications (2021). A Comprehensive review on 1, 2, 4 Triazole. [Link]
-
American Society of Health-System Pharmacists (2019). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP. [Link]
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- 4. echemi.com [echemi.com]
- 5. 4H-1,2,4-Triazole-3-thiol, 5-(p-chlorophenyl)-4-methyl- | C9H8ClN3S | CID 736519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com [carlroth.com]
- 7. What are the safety precautions when using Triazole? - Blog [zbwhr.com]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. danielshealth.com [danielshealth.com]
- 10. ashp.org [ashp.org]
- 11. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. vumc.org [vumc.org]
- 14. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Personal protective equipment for handling 3-benzyl-4-methyl-4H-1,2,4-triazole
OPERATIONAL SAFETY GUIDE: Handling 3-Benzyl-4-methyl-4H-1,2,4-triazole
PART 1: EXECUTIVE SAFETY SUMMARY
Compound Class: Substituted 1,2,4-Triazole Physical State: Solid (Crystalline powder) Primary Hazard Profile (Derived from Structural Analogs): This guide applies the Precautionary Principle .[1] While specific toxicological data for this exact isomer may be limited, 1,2,4-triazole derivatives are consistently classified as irritants and potential reproductive toxins.
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[2][3][4][5]
-
Skin/Eye Irritation: Category 2/2A (Causes skin and serious eye irritation).
-
STOT-SE: Category 3 (May cause respiratory irritation).[4][5][6]
-
Sensitization: Potential skin sensitizer (common in nitrogen heterocycles).
Core Directive: Treat this compound as a high-potency intermediate . The nitrogen-rich triazole core possesses lone pair electrons that can facilitate binding to biological targets, necessitating strict barrier protection to prevent systemic absorption.
PART 2: PERSONAL PROTECTIVE EQUIPMENT (PPE) MATRIX
Do not rely on "standard" lab PPE. This matrix is designed for zero-contact handling.
| PPE Category | Specification | Rationale & Causality |
| Hand Protection (Solids) | Nitrile (Minimum 5 mil) | For dry powder, standard nitrile provides adequate physical barrier against dust. |
| Hand Protection (Solutions) | Double Gloving (Laminate/Nitrile) | Triazoles are soluble in organic solvents (DCM, MeOH). The solvent drives permeation. See Diagram 1 for logic. |
| Respiratory | N95 or P100 (Valved) | Fine crystalline dusts are easily aerosolized during weighing. If handling >1g, use a Powder Containment Hood. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. Triazole dust is basic and can cause severe ocular irritation upon contact with tear fluid. |
| Body Protection | Tyvek® Lab Coat / Apron | Cotton lab coats absorb powders. Use non-woven synthetics (Tyvek) to prevent particle entrapment in fabric fibers. |
PART 3: LOGIC VISUALIZATION
Diagram 1: Glove Selection Logic
Caption: Decision tree for selecting glove material based on physical state and carrier solvent properties.
PART 4: OPERATIONAL PROTOCOLS
These protocols are designed to be self-validating : if a step fails (e.g., static detection), the workflow halts.
Protocol A: Weighing & Transfer (Solid Phase)
Objective: Prevent inhalation and surface contamination of the this compound powder.
-
Engineering Control Check:
-
Verify Fume Hood face velocity is 80–100 fpm .
-
Self-Validation: Tape a Kimwipe to the sash; it must be pulled inward at a 45° angle.
-
-
Static Management:
-
Triazoles are often static-prone. Place an ionizing bar or anti-static gun near the balance.
-
Why? Static charge causes powder to "jump" onto gloves/cuffs, bypassing PPE.
-
-
The "Transfer Zone" Technique:
-
Line the hood surface with a disposable absorbent pad (plastic side down).
-
Place the balance inside the hood.
-
Weigh into a tared vial, not onto weighing paper (reduces transfer steps).
-
-
Decontamination:
-
Wipe the exterior of the vial with a methanol-dampened tissue before removing it from the hood.
-
Protocol B: Reaction Setup (Solution Phase)
Objective: Mitigate skin absorption via carrier solvents.
-
Glove Layering:
-
Layer 1 (Inner): 4 mil Nitrile (Inspection layer).
-
Layer 2 (Outer): Chemical specific (e.g., Silver Shield for DCM, or 8 mil Nitrile for alcohols).
-
Self-Validation: If the inner glove shows any discoloration or sweat accumulation, change immediately.
-
-
Addition Rate:
-
Add the triazole solution slowly to the reaction mixture.
-
Why? Nitrogen heterocycles can be exothermic upon protonation (acid chlorides/acids). Monitor internal temperature.
-
Protocol C: Emergency Spill Response
Scenario: 500mg powder spill in the fume hood.
-
Stop & Signal: Alert nearby personnel. Do not leave the hood.
-
Dry Cleanup (Preferred):
-
Do not spray water (spreads contamination).
-
Cover spill with a solvent-dampened paper towel (MeOH) to suppress dust.
-
Scoop up the damp solid/towel mixture into a wide-mouth jar.
-
-
Surface Decon:
-
Wash surface with 10% soap solution, followed by water.
-
Check pH of the surface (Triazoles are basic; ensure neutral pH after cleaning).
-
PART 5: DISPOSAL & WASTE MANAGEMENT
Improper disposal of nitrogen heterocycles is a common regulatory violation.
| Waste Stream | Criteria | Handling Instruction |
| Solid Waste | Contaminated PPE, weigh boats, spill debris. | Double-bag in clear polyethylene. Label "Toxic Solid - Triazole Contaminated". |
| Liquid Waste (A) | Non-Halogenated (e.g., Acetone/MeOH rinses). | Segregate into "Non-Hal Organic". Do not mix with oxidizers (Nitric acid + Triazoles = Explosion Risk). |
| Liquid Waste (B) | Halogenated (e.g., DCM reaction mother liquor). | Segregate into "Halogenated Organic". |
| Aqueous Waste | Quenched reaction mixtures. | Adjust pH to 6–8 before disposal. High nitrogen content may require specific biological treatment flagging. |
PART 6: WORKFLOW VISUALIZATION
Diagram 2: Cradle-to-Grave Handling Lifecycle
Caption: End-to-end process flow ensuring containment from storage to disposal.
REFERENCES
-
PubChem. (n.d.). 1,2,4-Triazole Compound Summary. National Library of Medicine. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: 1,2,4-Triazole derivatives.[1][2][6][7][8] Retrieved from [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. mu.edu.sa [mu.edu.sa]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. fishersci.com [fishersci.com]
- 7. echemi.com [echemi.com]
- 8. download.basf.com [download.basf.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
